Lithium tetrahydridoaluminate
Description
Historical Context and Foundational Discovery of Alanates
The term 'alanate' designates a class of complex hydrides characterized by an anion containing aluminum covalently bonded to four hydrogen atoms ([AlH₄]⁻), ionically bonded to a metal cation. mdpi.com The foundational discovery in this class was that of lithium tetrahydridoaluminate in 1947 by A. E. Finholt, A. C. Bond Jr., and H. I. Schlesinger at the University of Chicago. wikipedia.orgwikipedia.org This discovery was a landmark event in synthetic chemistry, introducing a reagent with significantly enhanced reactivity compared to previously known hydrides like sodium borohydride (B1222165).
The original synthesis reported by Finholt and his colleagues involved the reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in an ether solvent. wikipedia.orgmdpi.com
4LiH + AlCl₃ → LiAlH₄ + 3LiCl
This development was particularly timely, emerging in the post-World War II era, a period of rapid expansion in organic synthesis research that created high demand for potent and efficient reducing agents. The work of Schlesinger's group built upon earlier research into borohydrides and opened a new chapter in the understanding and application of metal hydride chemistry. The rapid adoption of LiAlH₄ by laboratories worldwide underscored its exceptional utility and initiated a new era in reduction chemistry.
Contemporary Significance in Modern Synthetic Chemistry and Materials Science
In modern synthetic chemistry, this compound is a cornerstone reagent for the reduction of a vast spectrum of functional groups. bloomtechz.comnumberanalytics.combyjus.com Its utility spans from simple reductions to key steps in the multi-step synthesis of complex molecules, including pharmaceuticals and natural products. synthetikaeu.comnumberanalytics.com The compound's potent nucleophilic nature allows it to efficiently reduce esters, carboxylic acids, amides, and nitriles, transformations for which less reactive hydrides are often ineffective. testbook.comuop.edu.pk
Beyond its role in organic synthesis, LiAlH₄ has garnered significant interest in materials science, primarily as a potential material for solid-state hydrogen storage. synthetikaeu.comamericanelements.com Containing 10.6% hydrogen by weight, it possesses a high gravimetric hydrogen density. wikipedia.org Research in this area focuses on overcoming the kinetic and thermodynamic barriers to reversible hydrogen release and uptake. mdpi.com Strategies being explored include catalytic doping with transition metals like titanium and nanostructuring of the material to improve its decomposition kinetics. wikipedia.orgmdpi.com Furthermore, LiAlH₄ is used in inorganic chemistry for the synthesis of other metal hydride compounds from corresponding metal halides.
Conceptual Framework of Metal Hydride Reactivity and Selectivity
The reactivity of metal hydrides like LiAlH₄ is fundamentally governed by their ability to deliver a hydride ion (H⁻) to an electrophilic center. fiveable.me The high reactivity of LiAlH₄ compared to reagents like sodium borohydride (NaBH₄) is attributed to the greater polarity of the Al-H bond compared to the B-H bond, making the hydride more nucleophilic. uop.edu.pkfiveable.me The reaction mechanism for carbonyl reduction involves the nucleophilic attack of the hydride on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated in a subsequent workup step to yield the alcohol. uop.edu.pk
Selectivity in metal hydride reductions is a crucial concept for complex syntheses. numberanalytics.com LiAlH₄ is a powerful, often unselective, reducing agent, but its reactivity can be modulated. researchgate.net For instance, it readily reduces polar multiple bonds but typically does not affect isolated non-polar carbon-carbon double or triple bonds, allowing for a degree of chemoselectivity. byjus.comtestbook.comuop.edu.pk
Further control over selectivity can be achieved by modifying the hydride reagent. Replacing one or more hydride ions in the [AlH₄]⁻ complex with alkoxy groups creates bulkier, less reactive reagents (alkoxyaluminum hydrides) with enhanced chemoselectivity. researchgate.net This strategy allows for more nuanced transformations, such as the reduction of an aldehyde in the presence of a ketone. tandfonline.comtandfonline.com The thermodynamic concept of hydricity, which quantifies the hydride donor strength (ΔG°H⁻), provides a framework for predicting and controlling the reactivity and selectivity of metal hydrides in various chemical transformations, including the reduction of carbon dioxide. pnas.orgyale.eduacs.org The steric environment of both the substrate and the hydride reagent also plays a critical role in determining the stereochemical outcome of the reduction. numberanalytics.com
Data Tables
Table 1: Reduction of Various Organic Functional Groups using this compound (LiAlH₄) This table summarizes the primary applications of LiAlH₄ in transforming common functional groups.
| Substrate Type | Product Type | General Reaction Example | Reference(s) |
| Aldehyde | Primary Alcohol | R-CHO → R-CH₂OH | byjus.comtestbook.com |
| Ketone | Secondary Alcohol | R-CO-R' → R-CH(OH)-R' | byjus.comtestbook.com |
| Carboxylic Acid | Primary Alcohol | R-COOH → R-CH₂OH | wikipedia.orgbyjus.com |
| Ester | Primary Alcohol | R-COOR' → R-CH₂OH + R'-OH | wikipedia.orgbyjus.com |
| Amide | Amine | R-CONH₂ → R-CH₂NH₂ | wikipedia.orgbyjus.com |
| Nitrile | Primary Amine | R-C≡N → R-CH₂NH₂ | byjus.comtestbook.com |
| Epoxide | Alcohol | → Alcohol (attack at less hindered carbon) | testbook.comthieme-connect.com |
| Alkyl Halide | Alkane | R-X → R-H | testbook.com |
| Nitro Compound | Amine | R-NO₂ → R-NH₂ | thieme-connect.com |
Table 2: Physicochemical Properties of this compound This table provides key physical and chemical data for LiAlH₄.
| Property | Value | Reference(s) |
| Chemical Formula | LiAlH₄ | wikipedia.orgsynthetikaeu.com |
| Molar Mass | 37.95 g·mol⁻¹ | wikipedia.orgsynthetikaeu.com |
| Appearance | White to grey crystalline powder | wikipedia.orgsynthetikaeu.comchemicalbook.com |
| Density | 0.917 g/cm³ | wikipedia.orgsynthetikaeu.com |
| Melting Point | 150 °C (decomposes) | wikipedia.org |
| Solubility in Water | Reacts violently | wikipedia.orgsynthetikaeu.com |
| Solubility in Ethers | Soluble in diethyl ether, tetrahydrofuran (B95107) (THF) | wikipedia.orgsynthetikaeu.com |
| Hydrogen Content | 10.6 wt% | wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
AlH4Li |
|---|---|
Molecular Weight |
38 g/mol |
IUPAC Name |
lithium;alumanuide |
InChI |
InChI=1S/Al.Li.4H/q-1;+1;;;; |
InChI Key |
OCZDCIYGECBNKL-UHFFFAOYSA-N |
SMILES |
[Li+].[AlH4-] |
Canonical SMILES |
[Li+].[AlH4-] |
Synonyms |
LiAlD4 LiAlH4 lithium aluminum deuteride lithium aluminum hydride |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Lithium Tetrahydridoaluminate
Optimized Laboratory and Industrial Preparation Routes
The preparation of lithium tetrahydridoaluminate has been refined over the years to improve yield, purity, and efficiency for both laboratory and industrial applications.
Direct Synthesis from Lithium Hydride and Aluminum Halides
The foundational method for synthesizing this compound involves the reaction of lithium hydride (LiH) with an aluminum halide, typically aluminum chloride (AlCl₃). google.combyjus.comscienceinfo.com This reaction, often referred to as the Schlesinger method, is represented by the following equation:
4LiH + AlCl₃ → LiAlH₄ + 3LiCl byjus.comscienceinfo.com
This process is typically carried out in a suitable solvent, such as diethyl ether, in which the LiAlH₄ product is soluble, while the lithium chloride (LiCl) byproduct is not. google.combyjus.com This difference in solubility allows for the separation of the desired product from the salt byproduct by filtration. byjus.com
For industrial-scale production, this method has been optimized. One approach involves the initial preparation of sodium aluminium hydride (NaAlH₄) from sodium, aluminum, and hydrogen gas under high pressure and temperature. wikipedia.orgscienceinfo.com The LiAlH₄ is then produced through a salt metathesis reaction with lithium chloride:
NaAlH₄ + LiCl → LiAlH₄ + NaCl wikipedia.orgscienceinfo.com
This two-step process is known for its high yield. wikipedia.orgbyjus.com The resulting LiAlH₄ is then typically filtered from the sodium chloride byproduct. byjus.com
Table 1: Comparison of Direct Synthesis Methods
| Method | Reactants | Byproduct | Solvent | Key Feature |
|---|---|---|---|---|
| Schlesinger | Lithium Hydride, Aluminum Chloride | Lithium Chloride | Diethyl Ether | Foundational laboratory method. google.combyjus.comscienceinfo.com |
| Industrial Metathesis | Sodium Aluminium Hydride, Lithium Chloride | Sodium Chloride | Ethereal Solution | High-yield industrial process. wikipedia.orgscienceinfo.com |
Solvent-Mediated Direct Hydrogenation Pathways (e.g., in THF)
More recent advancements have focused on the direct hydrogenation of lithium and aluminum materials in the presence of a solvent. This method avoids the pre-synthesis of metal hydrides. In this approach, lithium hydride and aluminum are stirred in a solvent like tetrahydrofuran (B95107) (THF) under hydrogen pressure. researchgate.netcurtin.edu.au The presence of a solvent facilitates the reaction, allowing it to proceed under milder conditions than solid-state reactions. researchgate.net
Research has shown that the formation of a LiAlH₄·4THF adduct is a key intermediate in this process, which aids in the rehydrogenation of decomposed LiAlH₄. technologypublisher.com The use of solvents like THF or dimethyl ether (Me₂O) can overcome the energy barrier for rehydrogenation, enabling the reaction to occur at hydrogen pressures as low as 10 bar. researchgate.netcurtin.edu.au In fact, studies using in situ multinuclear NMR spectroscopy have confirmed the direct, one-step formation of a LiAlH₄·xMe₂O adduct in dimethyl ether without intermediate species like Li₃AlH₆. capes.gov.br This solvent-mediated pathway has even demonstrated successful hydrogenation at sub-ambient temperatures (0 °C). capes.gov.br
Mechanochemical Synthesis Approaches
Mechanochemical methods, which use mechanical energy to induce chemical reactions, offer a solvent-free or low-solvent alternative for LiAlH₄ synthesis.
Ball-milling of lithium hydride and aluminum powder under a hydrogen atmosphere has been explored for the direct synthesis of LiAlH₄. researchgate.net This technique involves placing the reactant powders in a container with grinding media (balls) and subjecting it to high-energy milling. The mechanical action creates fresh reactive surfaces and promotes the solid-state reaction. While direct mechanochemical synthesis of LiAlH₄ from LiH and Al has been achieved, it can also result in the formation of lithium hexahydridoaluminate (Li₃AlH₆). researchgate.net The synthesis of Li₃AlH₆ itself can be achieved by ball-milling LiH and LiAlH₄. frontiersin.org
To enhance the efficiency and selectivity of mechanochemical synthesis, catalysts are often introduced. Titanium-based catalysts, in particular, have shown promise. researchgate.net For instance, the direct synthesis of nano-LiAlH₄ has been achieved by ball-milling a Ti-doped Li-Al nanocrystalline alloy under hydrogen pressure. researchgate.netmdpi.com The non-equilibrium preparation methods for the alloy, such as melt spinning and cryomilling, reduce grain size, introduce defects, and promote the dispersion of the titanium catalyst, all of which enhance the kinetics of hydrogen absorption. researchgate.netmdpi.com
The use of a TiCl₄ catalyst to surface-modify aluminum powder has also been shown to promote the direct mechanochemical synthesis of nano-LiAlH₄. researchgate.net Similarly, doping with TiCl₃ during vibrating-mill or ball-milling processes can produce nanocrystalline LiAlH₄ and Li₃AlH₆ with improved hydrogen storage properties. mdpi.comacs.org The presence of the titanium catalyst facilitates the reversible dehydrogenation and rehydrogenation of the material. acs.org
Table 2: Mechanochemical Synthesis Approaches
| Method | Reactants | Catalyst | Key Feature |
|---|---|---|---|
| Direct Ball-Milling | Lithium Hydride, Aluminum | None | Solvent-free, can produce a mix of LiAlH₄ and Li₃AlH₆. researchgate.net |
| Catalyst-Promoted Ball-Milling | Ti-doped Li-Al alloy, Hydrogen | Titanium | Forms nano-LiAlH₄ with enhanced kinetics. researchgate.netmdpi.com |
| Catalyst-Promoted Ball-Milling | Aluminum powder, Lithium Hydride, Hydrogen | TiCl₄ | Promotes direct synthesis of nano-LiAlH₄. researchgate.net |
Ball-Milling Techniques for Direct Formation
Green Chemistry Principles in LiAlH₄ Synthesis
The traditional synthesis and application of LiAlH₄ present several environmental and safety challenges, including the use of hazardous solvents and the generation of significant amounts of inorganic salt waste. scientificupdate.comfau.eu Green chemistry principles aim to address these issues by designing more sustainable chemical processes. humanjournals.com
Key green chemistry principles applicable to LiAlH₄ synthesis include:
Prevention of Waste : It is better to prevent waste than to treat it after it has been created. humanjournals.com Mechanochemical and solvent-free synthesis routes are prime examples of this principle in action, as they minimize or eliminate the use of solvents that would later require disposal.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. humanjournals.com Direct hydrogenation pathways that combine lithium, aluminum, and hydrogen directly into LiAlH₄ exhibit high atom economy.
Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. humanjournals.com The development of catalytic systems that allow for the use of LiAlH₄ in catalytic amounts for reductions, rather than stoichiometric quantities, significantly reduces waste and the handling of large amounts of the reactive hydride. fau.eu For example, using catalytic quantities of LiAlH₄ under a hydrogen atmosphere for imine reduction is a greener alternative to traditional methods. fau.eu
Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous whenever possible. The shift towards solvent-free mechanochemical synthesis directly aligns with this principle. ijsrst.com When solvents are necessary, exploring less hazardous alternatives is a key area of research.
By focusing on catalytic routes, solvent-free methods, and improving the recyclability of the material, the synthesis and application of this compound can be made more environmentally benign.
Nanoscale LiAlH4 Synthesis
The synthesis of this compound (LiAlH4) at the nanoscale has emerged as a significant area of research, primarily driven by the need to enhance its properties for applications such as hydrogen storage. mdpi.comresearchgate.net Nanosizing LiAlH4 is an effective strategy to improve its kinetic and thermodynamic characteristics, which are often limitations in its bulk form. mdpi.comresearchgate.net Reducing the particle size to the nanometer scale creates a larger surface area and shortens diffusion paths, which can lead to faster reaction kinetics and altered thermodynamic stability. mdpi.comsemanticscholar.org This approach has been shown to lower the temperature required for hydrogen release and, in some cases, enable reversibility under more practical conditions. mdpi.comresearchgate.net Various methods have been explored to produce nanoscale LiAlH4, including bottom-up synthesis from molecular precursors and subsequent surface modification to create stable and functional nanostructures. researchgate.netmdpi.comethz.ch
Bottom-Up Synthesis of Nanoparticles
Bottom-up synthesis provides a powerful method for producing nanomaterials with a high degree of control over particle size and morphology. ethz.ch For this compound, a common bottom-up approach is the solvent evaporation method. mdpi.comresearchgate.net This technique involves dissolving a LiAlH4 precursor in a suitable non-aqueous solvent, followed by controlled precipitation of nanoparticles, often with the aid of a stabilizing agent or surfactant. mdpi.commdpi.com
A typical procedure involves using a solution of LiAlH4 in a solvent like diethyl ether or tetrahydrofuran (THF). mdpi.commdpi.com To prevent particle aggregation and control growth, a surfactant or capping ligand is introduced into the solution. researchgate.netmdpi.com For instance, 1-dodecanethiol (B93513) has been successfully used as a weak capping ligand and stabilizer in a THF solution to produce LiAlH4 nanoparticles with sizes ranging from 2 to 16 nm. researchgate.netmdpi.com The evaporation of the solvent under vacuum forces the precipitation of the LiAlH4 nanoparticles, which are protected from agglomeration by the surfactant layer. researchgate.net
The choice and concentration of the surfactant play a crucial role in determining the final particle size and morphology. mdpi.com Research has shown that surfactants with long, linear carbon chains that match the hard character of the alanate tend to produce smaller particles due to steric hindrance. mdpi.com The concentration of the surfactant is also a key parameter; an optimal concentration is required to produce the smallest nanoparticles, as excessive amounts can lead to different morphologies or aggregation. mdpi.com
| Surfactant Used | Optimal Concentration (mM) | Resulting Mean Particle Size (nm) | Effect on Decomposition Temperature |
|---|---|---|---|
| Pristine (No Surfactant) | N/A | Bulk | Decomposition at ~218 °C |
| 1-dodecanethiol (DDT) | 10 | ~10 | Decomposition temperature decreased by ~21 °C |
| Hexadecyltrimethylammonium bromide (CTAB) | 10 | Smaller nanoparticles | Lower decomposition temperature compared to bulk |
| Tridodecylamine (TDA) | 10 | Smaller nanoparticles | Lower decomposition temperature compared to bulk |
Surface Modification and Core-Shell Architectures
While bottom-up synthesis can produce fine nanoparticles, these particles can be highly reactive and prone to aggregation, especially upon heating. mdpi.com To enhance stability and further tailor the material's properties, surface modification techniques are employed, with the creation of core-shell architectures being a particularly effective strategy. researchgate.netmdpi.com This approach involves encapsulating the LiAlH4 nanoparticle (the core) within a protective layer of another material (the shell). mdpi.comacs.org
The shell material is chosen to perform several functions: it physically isolates the LiAlH4 cores to prevent aggregation, contains the molten LiAlH4 during dehydrogenation, and can act as a catalyst to improve hydrogen sorption kinetics. mdpi.com Titanium (Ti) and its compounds are frequently used as shell materials due to their known catalytic effects on alanates. semanticscholar.orgmdpi.com
A common method to create a LiAlH4@Ti core-shell structure involves the transmetalation reaction. mdpi.com After synthesizing the LiAlH4 nanoparticles via a bottom-up method, a titanium precursor, such as titanium(III) chloride (TiCl3), is introduced. The LiAlH4 at the surface of the nanoparticle reduces the TiCl3, leading to the deposition of a titanium-based layer that forms the shell. mdpi.com This process can result in largely spherical core-shell particles with a LiAlH4 core and a titanium hydride (TiH) layer as the shell. mdpi.com
This core-shell architecture dramatically alters the decomposition behavior of LiAlH4. mdpi.com Bulk LiAlH4 typically decomposes in multiple steps, including melting and the formation of an intermediate, lithium hexahydridoaluminate (Li3AlH6). mdpi.com However, Ti-coated nanosized LiAlH4 has been shown to decompose in a single, sharp exothermic event at a significantly lower temperature (around 120 °C), releasing hydrogen instantly. researchgate.netmdpi.com This indicates a fundamental change in the decomposition pathway, bypassing the formation of the stable Li3AlH6 intermediate and decomposing directly to lithium hydride (LiH), aluminum (Al), and hydrogen (H2). researchgate.netmdpi.com This synergetic effect of nanosizing and catalytic coating represents a significant advancement in modifying the hydrogen storage properties of LiAlH4. mdpi.com
| Material | Decomposition Onset Temperature | Decomposition Steps | Key Intermediates | Final Products (at ~150°C) |
|---|---|---|---|---|
| Bulk LiAlH4 with Ti catalyst | ~150 °C | Multi-step | Li3AlH6 | Li3AlH6, Al, H2 |
| Nanosized LiAlH4@Ti Core-Shell | ~120 °C | Single, sharp event | Bypassed | LiH, Al, H2 |
Elucidation of Reaction Mechanisms and Pathways Involving Lithium Tetrahydridoaluminate
Mechanistic Investigations of Hydride Transfer in Organic Reductions
The core of LiAlH₄'s reactivity is the transfer of a hydride ion to an electrophilic center, most commonly the carbon atom of a carbonyl group. bris.ac.ukslideshare.netsavemyexams.com This process is not a simple, one-step event but involves a coordinated sequence of interactions that dictate the reaction's course and stereochemical outcome.
The primary mechanistic step in the reduction of carbonyl compounds by lithium tetrahydridoaluminate is the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon. numberanalytics.comnumberanalytics.comdocbrown.info The Al-H bond in the tetrahydridoaluminate ([AlH₄]⁻) ion is highly polarized, rendering the hydrogen atom hydridic and nucleophilic. chemistrysteps.com This hydride attacks the partially positive carbon of the C=O bond, leading to the formation of a tetrahedral alkoxide intermediate. numberanalytics.comslideshare.net The [AlH₄]⁻ ion serves as the source for the hydride, and all four hydrogen atoms are theoretically available for transfer. pw.live This nucleophilic addition is a general feature for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively. savemyexams.compearson.com
The lithium cation (Li⁺) plays a crucial role in the reduction mechanism, acting as a Lewis acid. chemistrysteps.comquora.com It coordinates to the electronegative oxygen atom of the carbonyl group. chemistrysteps.com This coordination polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride ion. chemistrysteps.comquora.com This Lewis acid catalysis by the lithium ion significantly enhances the reactivity of the carbonyl substrate towards reduction. masterorganicchemistry.com In some cases, particularly in the reduction of imines, this heterobimetallic cooperation between the lithium cation activating the substrate and the aluminum delivering the hydride is essential for the reaction to proceed efficiently. nih.gov
This compound possesses four hydride ions, all of which can be transferred in a stepwise manner. pw.livedu.ac.in In the reduction of esters and carboxylic acids to primary alcohols, the reaction proceeds through a more complex, sequential transfer process. After the initial hydride attack and formation of a tetrahedral intermediate, the leaving group (e.g., -OR' from an ester) is eliminated, which forms an aldehyde intermediate. masterorganicchemistry.comdu.ac.in This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride in a subsequent step to form the primary alcohol. du.ac.in The reaction proceeds through the formation of aluminum alkoxide intermediates. pw.live Each successive hydride transfer occurs more slowly than the previous one. du.ac.in
Role of Lithium Ion Coordination and Lewis Acid Catalysis
Kinetic and Thermodynamic Aspects of LiAlH₄ Reactivity
The high reactivity of LiAlH₄ is a result of the weak Al-H bond compared to the B-H bond in sodium borohydride (B1222165), making it a much stronger reducing agent. docbrown.info This high reactivity means it reacts violently with protic solvents like water, necessitating the use of anhydrous, non-hydroxylic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.compw.live
Thermodynamic data for the decomposition of LiAlH₄ and related reactions have been studied, particularly in the context of hydrogen storage. wikipedia.org The decomposition of LiAlH₄ is exothermic, but nanostructuring the material can alter its thermodynamic properties. acs.orgosti.gov For instance, encapsulating LiAlH₄ nanoparticles within metallic titanium shells has been shown to lower the dehydrogenation temperature and improve desorption kinetics. acs.org The formation of solvated complexes, such as LiAlH₄·4THF, is thermodynamically favorable and more stable than the crystalline form. bnl.gov
From a kinetic perspective, the rate-determining step in hydride transfer from LiAlH₄ to a carbonyl group is proposed to be the initial single electron transfer to the carbonyl carbon. researchgate.net The reaction is generally fast, and for substrates with multiple reducible groups, the relative rates determine the chemoselectivity. The general order of reactivity for carbonyl compounds is aldehydes > ketones > esters > amides > carboxylic acids. bris.ac.uk
Stereochemical Outcomes and Asymmetric Induction in Reductions
The reduction of prochiral ketones or molecules with existing stereocenters by LiAlH₄ can lead to the formation of new stereocenters. ic.ac.uk The stereochemical outcome is highly dependent on the steric and electronic environment of the substrate and is predictable using established models. ic.ac.ukegyankosh.ac.in
When a ketone possesses a stereocenter at the α-position to the carbonyl group, the two faces of the planar carbonyl are diastereotopic. Nucleophilic attack by the hydride from LiAlH₄ can occur from either face, leading to two different diastereomeric alcohol products. ic.ac.uk The preferential formation of one diastereomer over the other is known as diastereoselectivity.
Several models have been developed to predict this selectivity.
Cram's Rule: Proposed in 1952, this early model predicts the stereochemical outcome based on steric hindrance. The α-carbon substituents are ranked by size (Small, Medium, Large), and the molecule adopts a conformation where the largest group is positioned anti-periplanar to the carbonyl oxygen. The nucleophilic hydride then attacks from the side of the smallest group. egyankosh.ac.instackexchange.com
Felkin-Anh Model: A more widely accepted and accurate model, it considers torsional strain. The largest group on the α-carbon is placed perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest group and over the smallest substituent. ic.ac.uklibretexts.orgchemtube3d.com This model often correctly predicts the major diastereomer formed. ic.ac.uk
Chelation Control: If the α-substituent is a Lewis basic group (like -OR or -NR₂), it can form a five-membered chelate ring with the lithium cation and the carbonyl oxygen. libretexts.orgstackexchange.com This chelation locks the conformation, forcing the nucleophile to attack from the less hindered face, which is often opposite to what the Felkin-Anh model would predict. stackexchange.com The ability to form this chelate depends on the steric bulk of the protecting group on the heteroatom; bulky groups like TBDPS prevent chelation, favoring the Felkin-Anh pathway, while smaller groups like BOM allow for chelation. stackexchange.com
The diastereomeric ratio is influenced by factors such as the specific substrate, the reducing agent, solvent, and temperature. ic.ac.uk For example, the reduction of certain α-alkoxy ketones with LiAlH₄ can show high diastereoselectivity even without evidence of rate acceleration due to chelation, suggesting that facial differentiation is significant on its own. thieme-connect.com
Enantioselective Reductions with Chiral LiAlH₄ Derivatives
The enantioselective reduction of prochiral ketones to form chiral, non-racemic alcohols is a cornerstone of asymmetric synthesis. wikipedia.org While this compound (LiAlH₄) itself is a powerful but achiral reducing agent, its modification with chiral ligands transforms it into a reagent capable of high levels of stereocontrol. wikipedia.orgbohrium.com This strategy involves replacing one or more of the hydride atoms in the AlH₄⁻ anion with a chiral alkoxide or amino group, thereby creating a chiral environment around the reactive aluminum center. wikipedia.orgresearchgate.net
One of the most successful and widely used chiral modifiers for LiAlH₄ is the axially chiral diol, 1,1'-bi-2-naphthol (B31242) (BINOL). bohrium.comuwindsor.ca The reaction of LiAlH₄ with equimolar amounts of an enantiomerically pure BINOL and a simple alcohol, such as ethanol, generates a chiral hydride reagent known as BINAL-H. researchgate.net This reagent demonstrates exceptional ability to differentiate between the two faces (enantiofaces) of a prochiral ketone, leading to the formation of one enantiomer of the corresponding alcohol with high enantiomeric excess (ee). bohrium.comresearchgate.net The use of chelating ligands like BINOL is crucial to prevent disproportionation of the chiral reagent, which would lead to the formation of achiral and less selective reducing species. wikipedia.org
A variety of other chiral auxiliaries have been successfully employed to modify LiAlH₄ for enantioselective reductions. These include chiral amino alcohols and diamines. wikipedia.orgresearchgate.net For instance, (+)-(2S,3R)-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol, derived from Darvon alcohol, has been used to create a chiral hydride reagent that effectively reduces α,β-acetylenic ketones to the corresponding (R)-carbinols with high yields and enantioselectivities. researchgate.net Similarly, chiral amino alcohols derived from (S)-aspartic acid have been used to prepare reagents that reduce alkyl phenyl ketones to the corresponding (S)-alkylphenylcarbinols in high optical and chemical yields. researchgate.net
The effectiveness of these chiral LiAlH₄ derivatives is often dependent on the specific substrate and reaction conditions. The choice of the achiral alcohol component in BINAL-H reagents, for example, can significantly influence the stereoselectivity. Studies have shown that using 3,5-dimethylphenol (B42653) as the achiral component can be particularly effective for producing optically active secondary alcohols in high optical yields. researchgate.net
Table 1: Examples of Chiral LiAlH₄ Derivatives and Their Applications in Enantioselective Reductions
| Chiral Modifier | Reagent Name | Substrate Class | Product Configuration | Reference |
|---|---|---|---|---|
| (R)-1,1'-Bi-2-naphthol (BINOL) and Ethanol | (R)-BINAL-H | Alkyl Phenyl Ketones | (R)-Alcohol | researchgate.net |
| (S)-1,1'-Bi-2-naphthol (BINOL) and Ethanol | (S)-BINAL-H | α,β-Unsaturated Ketones | (R)-Allylic Alcohol | researchgate.net |
| (+)-(2S,3R)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-butanol (Darvon Alcohol derivative) | - | α,β-Acetylenic Ketones | (R)-Carbinol | researchgate.net |
| (S)-4-Anilino-3-methylamino-1-butanol | - | Alkyl Phenyl Ketones | (S)-Alkylphenylcarbinol | researchgate.net |
Transition State Modeling for Stereocontrol
Understanding the origin of stereocontrol in reductions by chiral LiAlH₄ derivatives requires detailed modeling of the reaction's transition state. Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the geometries and energies of these transition states, helping to rationalize and predict the observed stereochemical outcomes. researchgate.netacs.org
For the reduction of ketones with LiAlH₄ and its derivatives, a six-membered cyclic transition state model is often proposed. researchgate.net In this model, the lithium cation coordinates to the carbonyl oxygen of the substrate, activating it for nucleophilic attack. The aluminum hydride species then delivers a hydride ion to the carbonyl carbon. The geometry of this transition state, particularly the arrangement of the substrate and the chiral ligands on the aluminum, dictates which face of the ketone is preferentially attacked.
DFT calculations on the reduction of formaldehyde (B43269) and cyclohexanone (B45756) with LiAlH₄ have shown that the transition state structures have reactant-like geometries. researchgate.netacs.org This means that the C-H bond being formed is still quite long in the transition state. researchgate.net The stereoselectivity in the reduction of substituted cyclohexanones is found to be primarily governed by electronic effects rather than torsional strain. acs.org The axial attack of the hydride is strongly favored, which is in agreement with experimental observations. researchgate.netacs.org
In the context of enantioselective reductions, the chiral ligands on the aluminum create a sterically and electronically differentiated space. The substrate will orient itself within this chiral pocket to minimize steric repulsions and maximize stabilizing electronic interactions in the transition state. For example, in reductions with BINAL-H, the bulky binaphthyl group effectively blocks one face of the ketone, forcing the hydride to attack from the less hindered face. The primary factor in the differentiation between the phenyl and alkyl groups of a ketone is believed to be their electronic properties rather than just their relative sizes. researchgate.net
Computational models have also been used to investigate the role of the solvent in stereocontrol. High-level DFT calculations that explicitly include solvent molecules have suggested that the steric effects of the solvent can be a determining factor in the diastereoselection of LiAlH₄ reductions of acyclic ketones with an α-oxygen substituent. researchgate.net These studies have challenged conventional chelated transition state models, which in some cases incorrectly predict the major diastereomer. researchgate.net
Table 2: Key Features of Transition State Models for LiAlH₄ Reductions
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Geometry | Reactant-like, six-centered cyclic structure. | The C-H bond is not fully formed, and the geometry resembles the reactants more than the products. | researchgate.netnii.ac.jp |
| Stereoelectronic Effects | Electronic factors are often more important than steric or torsional effects in determining stereoselectivity. | Explains the preference for axial attack in cyclohexanone reductions. | acs.org |
| Chiral Ligand Influence | Chiral auxiliaries create a defined three-dimensional environment around the aluminum center. | Dictates the facial selectivity of the hydride attack on the prochiral ketone. | researchgate.net |
| Solvent Participation | Explicit solvent molecules can play a crucial role in stabilizing or destabilizing certain transition states. | Can influence and even reverse the stereochemical outcome of the reaction. | researchgate.net |
Solvent Effects on Reactivity and Speciation
The choice of solvent is a critical parameter in reactions involving LiAlH₄, profoundly influencing the reagent's reactivity, selectivity, and the nature of the aluminum hydride species present in solution. numberanalytics.comnumberanalytics.com Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are most commonly used due to their ability to solvate the Li⁺ and AlH₄⁻ ions and their general inertness towards the reagent under typical reaction conditions. numberanalytics.comadichemistry.com
Solvation Dynamics and Contact Ion Pair Formation
In ethereal solutions, LiAlH₄ does not exist as simple, fully dissociated ions. Instead, it forms various solvated species and aggregates. The nature of these species is crucial for understanding the reduction mechanism. nih.govresearchgate.net A combination of experimental techniques, like IR spectroscopy, and computational simulations has been employed to investigate the structure of LiAlH₄ in these solutions. nih.govresearchgate.net
The evidence strongly suggests that LiAlH₄ exists predominantly as contact ion pairs (CIPs) in ethereal solvents. nih.govresearchgate.net In a CIP, the Li⁺ cation and the AlH₄⁻ anion are directly associated, without solvent molecules separating them. Computational studies using hybrid quantum-classical (QM-MM) simulations and ab initio Car-Parrinello molecular dynamics have shown that the free-energy profile for the dissociation of LiAlH₄ in a model ether solvent has only one minimum, which corresponds to a CIP with a Li-Al distance of approximately 3.0 Å. nih.govresearchgate.net The formation of solvent-separated ion pairs (SSIPs), where one or more solvent molecules are inserted between the cation and anion, is energetically less favorable. academie-sciences.fr
The degree of association can be quantified by the dissociation constant. In THF, the experimental estimate for the dissociation constant of LiAlH₄ is very low, around 0.021, confirming that the equilibrium lies far towards the associated CIP state. nih.govresearchgate.net Computational models predict an even lower value of 0.001 in a dimethyl ether solvent. nih.govresearchgate.net These CIPs are further solvated by the ether molecules. Computational studies indicate that the dominant species in a THF solution are contact ion pairs where three THF molecules coordinate to the lithium cation. researchgate.net
Influence of Ethereal Solvents on Reaction Pathways
The specific ethereal solvent used can significantly impact the reaction's outcome. THF and diethyl ether, while both suitable, have different properties that can alter reactivity and even the electrochemical behavior of LiAlH₄ solutions. numberanalytics.comresearchgate.net
Solubility and Reactivity : LiAlH₄ has different solubilities in various ethers. For instance, its solubility is higher in diethyl ether (39g/100ml) than in THF (15g/100ml). scientificupdate.com This can affect the concentration of the active reagent and, consequently, the reaction rate. THF is often preferred for its better solvating power for many organic substrates. acs.org
Electrochemical Properties : The choice of solvent affects the electrochemical properties of the LiAlH₄ solution. The current density of a LiAlH₄ solution in THF is significantly higher than in diethyl ether, indicating differences in ionic conductivity and the nature of the electroactive species. researchgate.net
Reaction Mechanisms : While the fundamental hydride transfer mechanism may be similar, the solvent can influence the structure and energy of the transition state. nii.ac.jp DFT studies have shown that the presence of THF as a solvent affects the energy values along the reaction coordinate but does not fundamentally change the charge transfer characteristics of the hydride transfer process. nii.ac.jp However, in diastereoselective reductions, the steric bulk of the solvent molecules coordinated to the lithium ion can play a decisive role in controlling the approach of the substrate, thereby influencing the stereochemical outcome. researchgate.net
Radical-Polar Crossover Behavior in LiAlH₄ Reactions
While LiAlH₄ is overwhelmingly known for its polar, nucleophilic hydride transfer reactions, there is emerging evidence suggesting its involvement in reaction pathways that exhibit radical-polar crossover behavior. This type of mechanism involves the initial formation of a radical species which then undergoes a subsequent polar (ionic) reaction step.
In the context of LiAlH₄, this behavior is not typical for its standard reduction of polar functional groups. However, related aluminum hydride chemistry and certain non-standard reactions hint at this possibility. For instance, studies on photo-induced homolytic cleavage of Al-C bonds in organoaluminum compounds have demonstrated the generation of carbon-centered radicals. Subsequent reactions of these radicals, such as Giese-type additions and carbonyl alkylations, indicate a radical-polar crossover mechanism. researchgate.net
While direct evidence for a radical-polar crossover in a typical LiAlH₄ reduction is scarce, the underlying chemistry of aluminum hydrides allows for such pathways under specific conditions. For example, the reaction mechanism for hydride transfer has been described through DFT calculations as involving a single electron transfer (SET) to the carbonyl carbon as an initial step, followed by the formation of a bridged bond and then the hydrogen transfer. researchgate.netnii.ac.jp This initial SET step is fundamentally a radical process, forming a radical anion intermediate. Although this is typically a concerted or very rapid sequential process that manifests as a polar reaction, it highlights the electronic continuum between purely polar and purely radical pathways.
More definitive examples of radical-polar crossover are found in modern synthetic methods that utilize other reagents in conjunction with hydride sources or in mechanistically related transformations. beilstein-journals.orgchemrxiv.org For example, palladium-catalyzed reactions can involve a radical addition to a diene followed by an allylpalladium radical-polar crossover process. beilstein-journals.org While LiAlH₄ is not the primary reagent driving the crossover in these specific examples, these studies expand the mechanistic landscape and suggest that under the right catalytic or photoredox conditions, species derived from LiAlH₄ could potentially engage in such complex transformations. researchgate.netnih.gov
Theoretical and Computational Studies of Lithium Tetrahydridoaluminate
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are pivotal in understanding the intrinsic properties of LiAlH₄, such as its electronic structure and the nature of its chemical bonds.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of LiAlH₄. ua.ptnih.govresearchgate.net DFT calculations are used to explore a wide range of properties, from the ground state of many-body systems to the electronic structure of molecules and condensed phases. ua.pt These studies are no longer limited to known structures but are increasingly used for materials discovery and predicting crystal structures from chemical composition alone. nih.govresearchgate.net
In the context of LiAlH₄, DFT has been employed to study its structural properties and pressure-induced phase transformations. aip.orgresearchgate.netcmu.ac.th For instance, DFT calculations have revealed that the transformation from the α-phase to the β-phase of LiAlH₄ occurs at approximately 3.3 GPa, resulting in a significant volume collapse. aip.orgresearchgate.net This makes β-LiAlH₄ a potential candidate for hydrogen storage at moderate pressures. aip.org The choice of exchange-correlation functionals and optimization schemes within DFT has been shown to significantly influence the numerical results. aip.org
DFT is also instrumental in studying reaction mechanisms, such as the hydride transfer process. In the reduction of formaldehyde (B43269) by LiAlH₄, DFT studies have shown that the transition state structure is reactant-like. nii.ac.jpresearchgate.net The mechanism involves an initial single electron transfer to the carbonyl carbon, followed by the formation of an Al-H-C bridge and subsequent hydrogen transfer driven by electron transfer. nii.ac.jp
Ab initio calculations, which are based on first principles without empirical parameters, provide a rigorous approach to determining the geometries and energies of LiAlH₄. ucl.ac.uk These methods, including Hartree-Fock theory and post-Hartree-Fock methods, directly solve the Schrödinger equation to provide detailed electronic structure information. ucl.ac.uk
Ab initio studies have been used to determine the minimum energy configurations of isolated LiAlH₄, revealing a slightly distorted AlH₄ tetrahedron coordinated to a lithium atom in bidentate and tridentate fashions. researchgate.net Calculations have also been performed to determine the geometries and energies of reactants, complexes, and transition states for reactions involving LiAlH₄, such as the reduction of formaldehyde and cyclohexanone (B45756). acs.orgacs.orgnih.gov These calculations have successfully predicted the stereoselectivity of such reactions, favoring the axial approach of the hydride. researchgate.netacs.orgacs.orgnih.gov
| Computational Method | Key Findings for LiAlH₄ | References |
| Density Functional Theory (DFT) | Elucidation of α to β phase transformation at ~3.3 GPa. aip.orgresearchgate.net | aip.orgresearchgate.net |
| Characterization of the reactant-like transition state in hydride transfer reactions. nii.ac.jpresearchgate.net | nii.ac.jpresearchgate.net | |
| Ab Initio Calculations | Determination of bidentate and tridentate coordination in isolated LiAlH₄. researchgate.net | researchgate.net |
| Prediction of stereoselectivity in the reduction of cyclic ketones. researchgate.netacs.orgacs.orgnih.gov | researchgate.netacs.orgacs.orgnih.gov |
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations of Solution-Phase Behavior
Molecular dynamics (MD) simulations offer a powerful lens to examine the behavior of LiAlH₄ in solution, providing insights into its solvation structure and dynamics. These simulations track the positions of atoms over time, revealing complex interactions that govern the properties of the system. ekb.eg
MD simulations have been used to study the coordination structure of LiAlH₄ in ethereal solutions. researchgate.net These studies, often coupled with electronic structure calculations, have shown that while the dimer, [LiAlH₄]₂, is the most stable species in a vacuum, a significant fraction of monomeric species can exist in solution. researchgate.net At room temperature, the bidentate isomer is the predominant species in both vacuum and solution simulations. researchgate.net The simulations also provide details on the Li-Al separation distance, with the free-energy profile showing a single minimum corresponding to a contact ion pair. researchgate.net
The insights from MD simulations are crucial for understanding the reactivity of LiAlH₄ in different solvent environments, as the solvation structure can significantly influence reaction pathways and kinetics.
Prediction of Reaction Pathways and Transition States
Computational chemistry plays a crucial role in mapping out the intricate pathways of chemical reactions involving LiAlH₄ and identifying the high-energy transition states that govern reaction rates.
Theoretical studies have detailed the hydride transfer processes in the reduction of carbonyl compounds by LiAlH₄. nii.ac.jp For the reduction of formaldehyde, DFT calculations have identified a transition state that is reactant-like in geometry. nii.ac.jpresearchgate.net The reaction proceeds through a series of steps:
Single electron transfer to the carbonyl carbon. nii.ac.jp
Formation of a bridged Al-H-C bond. nii.ac.jp
Electron-driven hydrogen transfer. nii.ac.jp
For the reduction of cyclohexanone, calculations have located four distinct transition states corresponding to axial and equatorial attack, with the axial approach being strongly favored, which aligns with experimental observations. acs.orgacs.orgnih.gov Analysis of these transition state structures suggests that electronic effects play a more significant role than torsional strain in determining the stereoselectivity. acs.orgacs.orgnih.gov
The calculated activation energies for these reactions provide quantitative measures of the energy barriers that must be overcome. For the reaction with formaldehyde, the calculated activation energies are relatively low, while for cyclohexanone, the activation energy for the favored axial attack is higher. acs.org
| Reactant | Predicted Pathway/Transition State Feature | Key Finding | References |
| Formaldehyde | Reactant-like transition state | Hydride transfer mechanism involves initial electron transfer. nii.ac.jp | nii.ac.jpresearchgate.net |
| Cyclohexanone | Favored axial attack transition state | Electronic effects are dominant in controlling stereoselectivity. acs.orgacs.orgnih.gov | acs.orgacs.orgnih.gov |
Computational Analysis of Solvation Effects and Charge Transfer Processes
The influence of the solvent environment on the reactivity of LiAlH₄ is a critical area of computational study. Solvation can significantly alter reaction energetics and mechanisms through stabilization of charged species and intermediates.
Computational studies have shown that for the reduction of formaldehyde by LiAlH₄, the presence of a solvent like tetrahydrofuran (B95107) affects the structure and energy values during the reaction but does not fundamentally change the charge transfer characteristics. nii.ac.jp In contrast, for similar reactions with LiBH₄, the solvent has a more pronounced effect on the activation energy due to greater charge separation in the transition state. nii.ac.jp
The charge transfer process during the hydride transfer has been analyzed in detail. In the LiAlH₄ system, there is a clear transfer of negative charge to the carbonyl group as the hydride transfer progresses. nii.ac.jp This indicates that the hydrogen is transferred along with an electron. The charge on the lithium cation, however, remains largely unchanged throughout the reaction. nii.ac.jp
Accelerated molecular dynamics and other computational techniques are used to study desolvation processes, which are crucial for understanding charge-transfer kinetics at interfaces, such as in battery applications. ucsd.edu These studies highlight the importance of the Li⁺ solvation structure in determining the ease of charge transfer. ucsd.edu
First-Principles Calculations of Pressure-Induced Phase Transformations
First-principles calculations, based on quantum mechanics, are employed to predict and understand the behavior of materials under extreme conditions, such as high pressure. For LiAlH₄, these calculations have been instrumental in exploring its phase diagram and identifying new crystalline structures.
Studies using DFT have investigated the structural properties and pressure-induced phase transformations of 13 different crystal structures of LiAlH₄. aip.orgresearchgate.netcmu.ac.th A significant finding is the transformation of the most stable α-phase (with space group P2₁/c) to the β-phase (with space group I4₁/a) at a pressure of approximately 3.3 GPa. aip.orgresearchgate.net This transition is accompanied by a substantial volume collapse of about 14%. aip.orgresearchgate.net The β-phase, having a higher hydrogen weight content, is considered a promising candidate for hydrogen storage under pressure. aip.org
These first-principles calculations provide detailed information about the crystal and electronic structures, stability, and the energetics of these phase transformations. researchgate.net The results from these computational studies are crucial for designing and developing new materials for applications like solid-state hydrogen storage. aip.orgmdpi.com
| Phase | Space Group | Key Property | Transition Pressure (to β-phase) | References |
| α-LiAlH₄ | P2₁/c | Most stable form at ambient pressure. | ~3.3 GPa | aip.orgresearchgate.net |
| β-LiAlH₄ | I4₁/a | Higher hydrogen weight content, stable at moderate pressure. | - | aip.orgresearchgate.net |
Advanced Applications in Chemical Synthesis and Transformation
Selective Reduction Methodologies in Complex Organic Syntheses
The high reactivity of lithium tetrahydridoaluminate makes it a cornerstone in the synthesis of complex organic molecules. Its ability to be chemically modified allows for enhanced selectivity in various reduction reactions.
Chemoselective Reduction of Polyfunctional Substrates
In molecules containing multiple reducible functional groups, achieving selectivity is a significant challenge. This compound can be modified to selectively reduce one functional group in the presence of others. For instance, the reactivity of LAH can be tempered by replacing one or more of its hydride ions with alkoxy or amino groups. These modified reagents, such as lithium tri-tert-butoxyaluminum hydride, exhibit greater selectivity. This approach is crucial in multi-step syntheses where protecting group strategies can be minimized, leading to more efficient synthetic routes.
Reduction of Carboxylic Acid Derivatives to Primary Alcohols
This compound is exceptionally effective at reducing carboxylic acids and their derivatives, such as esters, to primary alcohols. This transformation is a fundamental process in organic synthesis. The reaction proceeds via the formation of an aluminate salt, which is then hydrolyzed to yield the primary alcohol. The high efficiency and broad applicability of this reaction make LAH the reagent of choice for this conversion in many synthetic protocols.
Reduction of Amides and Nitriles to Amines
A hallmark of this compound's utility is its ability to reduce amides and nitriles to their corresponding amines. This is a powerful tool for the introduction of amino groups into organic frameworks. The reduction of amides is particularly noteworthy as it provides a direct route to amines, a functional group prevalent in pharmaceuticals and other biologically active molecules. Similarly, the conversion of nitriles to primary amines offers a reliable method for chain extension and amine synthesis.
Stereoselective Reductions (asymmetric synthesis via chiral modification)
The development of chiral modifications to this compound has opened avenues for asymmetric synthesis, allowing for the creation of specific stereoisomers. By reacting LAH with chiral alcohols or amines, chiral reducing agents are formed. These reagents can then enantioselectively reduce prochiral ketones and other carbonyl compounds to produce chiral alcohols with high optical purity. vdoc.pub For example, the reduction of acetophenone (B1666503) using a borane (B79455) modified with certain chiral amines can yield (S)-1-phenylethyl alcohol. vdoc.pub While this specific example uses a borane complex, the principle of chiral modification is also applied to aluminate complexes. vdoc.pub The choice of the chiral auxiliary and reaction conditions are critical in determining the degree of stereoselectivity.
Role in Organometallic and Inorganic Synthesis
Beyond its extensive use in organic chemistry, this compound is a valuable reagent in the synthesis of organometallic and inorganic compounds, particularly for the preparation of metal hydrides.
Preparation of Main Group and Transition Metal Hydrides
This compound serves as a convenient source of hydride ions for the synthesis of a wide range of main group and transition metal hydrides. This is typically achieved through a metathesis reaction where a metal halide is treated with LAH. The reaction results in the formation of the corresponding metal hydride and lithium and aluminum salts. This method has been successfully employed to synthesize hydrides of elements from across the periodic table, which are themselves important reagents and precursors in various chemical processes.
Formation of Coordinated Alumina (B75360) Complexes
This compound is widely utilized in inorganic chemistry for the preparation of a variety of main group and transition metal hydrides from their corresponding metal halides. wikipedia.org Beyond simple hydride exchange, LiAlH₄ reacts with a multitude of inorganic ligands to generate coordinated alumina complexes, where the aluminum atom is central to a complex anion associated with a lithium cation. wikipedia.org A classic example of this is its reaction with ammonia (B1221849) (NH₃), which produces lithium tetraamidoaluminate and hydrogen gas. wikipedia.org
The general reaction can be represented as: LiAlH₄ + 4L → Li[Al(L)₄] + 4H₂ (where L is a ligand)
The formation of these complexes is not limited to simple inorganic ligands. For instance, the reaction of LiAlH₄ with N,N'-disubstituted amidines can lead to the formation of aluminum(III) amidinate complexes. researchgate.net Similarly, reactions with other nitrogen-based ligands like guanidines and triazenes have been reported to form stable coordinated aluminum complexes. researchgate.net The nature of the final complex, including its coordination geometry, is highly dependent on the stoichiometry of the reactants and the specific ligand used. researchgate.netusask.ca In some cases, the reaction of LiAlH₄ with specific ligands can lead to the formation of aluminate weakly coordinating anions (WCAs), which are valuable in catalysis for their ability to stabilize electrophilic species. usask.ca
| Reactant | Ligand | Product Complex | Reference |
| LiAlH₄ | Ammonia (NH₃) | Lithium tetraamidoaluminate (Li[Al(NH₂)₄]) | wikipedia.org |
| LiAlH₄ | N,N'-disubstituted amidines | Aluminium(III) amidinate complexes | researchgate.net |
| LiAlH₄ | Perfluorinated bis-aniline | Aluminate Weakly Coordinating Anion | usask.ca |
Catalytic Applications of LiAlH₄ and Its Derivatives
While traditionally viewed as a stoichiometric reductant, recent research has unveiled the potential of LiAlH₄ and its derivatives to act as catalysts in various chemical transformations.
Surface-Catalyzed Hydrogenation of Alkenes
The catalytic hydroalumination of alkenes using LiAlH₄ can be achieved in the presence of catalysts such as titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄). researchgate.net This reaction involves the addition of an aluminum hydride species across the double bond of the alkene to form an alkylaluminate. researchgate.net The success and rate of this reaction are dependent on the solvent and the structure of the alkene, with terminal alkenes reacting more readily than internal ones. researchgate.net The resulting organoaluminate can then be further treated to yield various products, effectively providing a method for the hydrogenation of olefins. researchgate.net
Research has shown that complexes like dichlorobis(pentamethylcyclopentadienyl)titanium ([C₅(CH₃)₅]₂TiCl₂) can effectively catalyze the hydroalumination of terminal alkenes with LiAlH₄ under mild conditions. researchgate.net This catalytic approach offers a regioselective route to 1-alkylaluminum derivatives. researchgate.net While LiAlH₄ itself is mentioned in the context of early main-group metal catalysts for alkene hydrogenation, these reactions often require harsh conditions. acs.org However, the combination of LiAlH₄ with other metallic species, such as metallic iron (Fe⁰), has been shown to create a potent cooperative catalyst for the hydrogenation of even multi-substituted alkenes. researchgate.net
| Alkene Substrate | Catalyst System | Key Finding | Reference |
| Terminal Alkenes (e.g., 1-hexene) | LiAlH₄ / [C₅(CH₃)₅]₂TiCl₂ | Rapid and regioselective hydroalumination under mild conditions. | researchgate.net |
| Olefins | LiAlH₄ / TiCl₄ or ZrCl₄ | Effective for hydroalumination, leading to hydrogenation products. | researchgate.net |
| Multi-substituted Alkenes | LiAlH₄ / Fe⁰ | Powerful cooperative catalyst system for hydrogenation. | researchgate.net |
Promoting Catalytic Pathways in Material Synthesis
LiAlH₄ and its derivatives play a crucial role in promoting catalytic pathways, particularly in the synthesis of advanced materials for hydrogen storage. The thermal decomposition of LiAlH₄ is a key area of study, and catalysts are used to alter its decomposition pathway to make it more suitable for practical applications. mdpi.commdpi.com
For example, coating nanoscale LiAlH₄ particles with titanium (Ti) has been shown to significantly alter its hydrogen release properties. mdpi.comresearchgate.net The Ti-catalyzed nanomaterial decomposes at a lower temperature (120 °C) in a single step, directly forming aluminum (Al) and lithium hydride (LiH), bypassing the formation of the intermediate lithium hexahydridoaluminate (Li₃AlH₆). mdpi.comresearchgate.net This catalytic effect is attributed to a combination of nanosizing and the catalytic activity of the titanium coating. mdpi.comresearchgate.net Similarly, doping LiAlH₄ with catalysts like titanium chloride (TiCl₃) or cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles can lower the onset temperature of hydrogen desorption. mdpi.comresearchgate.net
Furthermore, active Li-Al-Ti nanocrystalline alloys have been developed to directly synthesize nano-LiAlH₄ under hydrogen pressure, showcasing a non-solvent-based catalytic approach to forming this metastable hydrogen storage material. mdpi.com These examples highlight how catalytic modifications of LiAlH₄ are essential for advancing material synthesis. mdpi.commdpi.com
| Material System | Catalyst/Modification | Effect on Decomposition/Synthesis | Reference |
| Nanoscale LiAlH₄ | Titanium (Ti) coating | Lowers decomposition temperature to 120°C; alters pathway to LiAlH₄ → Al + LiH + 3/2H₂ | mdpi.comresearchgate.net |
| LiAlH₄ | Cobalt Ferrite (CoFe₂O₄) nanoparticles | Onset desorption temperature lowered by 90°C compared to pure LiAlH₄ | researchgate.net |
| Li-Al Alloy | Titanium (Ti) doping (forms Al₃Ti phase) | Enables direct, non-solvent synthesis of nano-LiAlH₄ from the alloy under H₂ pressure | mdpi.com |
Flow Chemistry Applications for Controlled Synthesis
The high reactivity and exothermic nature of LiAlH₄ reactions present challenges for large-scale batch processing. Flow chemistry offers a safer and more controlled alternative, enabling precise management of reaction parameters. takasago.comvapourtec.com
Continuous Flow Ester Reductions
Continuous flow systems have been successfully developed for the chemoselective reduction of esters to primary alcohols using LiAlH₄. rsc.org These systems allow for excellent control over the highly exothermic reaction at mild temperatures, leading to high productivity and selectivity. rsc.org For instance, a continuous flow process was optimized for the reduction of a key ester intermediate in the synthesis of a PI3Kδ inhibitor, achieving a high space–time yield of 1130 kg h⁻¹ m⁻³. rsc.org
The use of flow chemistry mitigates the risks associated with hydrogen gas evolution and the handling of the pyrophoric reagent. takasago.comvapourtec.com By carefully controlling the mixing of the substrate and the LiAlH₄ solution within the flow reactor, rapid and efficient reduction can be achieved while minimizing side reactions. rsc.orgresearchgate.net This methodology has been shown to be scalable, with industrial applications demonstrating ton-scale production of API intermediates via LiAlH₄ reduction in a GMP-compliant continuous flow setup. takasago.com
| Substrate | Flow System Conditions | Outcome | Reference |
| Ester precursor for PI3Kδ inhibitor | Mild temperature, optimized reagent stoichiometry | High productivity and chemoselectivity; Space-time yield of 1130 kg h⁻¹ m⁻³ | rsc.org |
| Various Esters | Neat borane dimethylsulfide complex (alternative) | High substrate concentrations, outstanding productivity | d-nb.info |
| General Esters | Custom-designed flow reactor | Safe handling of exotherms and gas evolution, chemoselective reductions | vapourtec.com |
Microreactor Technology Integration
Microreactors, with their high surface-to-volume ratio, provide exceptional heat and mass transfer rates, making them ideal for handling highly reactive reagents like LiAlH₄. mdpi.comosti.gov The integration of LiAlH₄ chemistry into microreactors allows for precise temperature control, preventing the formation of hotspots and improving reaction selectivity. mdpi.com
While specific examples detailing LiAlH₄ in microreactors are emerging, the principles of microreactor technology are well-suited for such transformations. mdpi.comresearchgate.net For example, a two-step flow synthesis of a pharmaceutical intermediate involved an initial LiAlH₄ reduction, demonstrating the feasibility of incorporating this chemistry into multi-step microreactor setups. researchgate.net The development of specialized microreactors designed to handle gas evolution and potential solids formation is a key area of research, paving the way for safer and more efficient syntheses using LiAlH₄. vapourtec.commdpi.com The integration of sensors and automation in these systems promises to further enhance control and efficiency, leading to the development of compact, on-demand chemical manufacturing units. mdpi.comnrc.gov
| Technology Aspect | Advantage for LiAlH₄ Reactions | Research Finding/Application | Reference |
| Enhanced Heat Transfer | Prevents hotspots and thermal runaways, allowing for precise temperature control. | Essential for controlling the highly exothermic nature of LiAlH₄ reductions. | mdpi.comosti.gov |
| Rapid Mixing | Ensures immediate reaction upon contact, minimizing side product formation. | Facilitates faster reactions in gas-liquid two-phase flow processes. | mdpi.com |
| Safety | Small reaction volumes minimize risks associated with pyrophoric reagents and gas evolution. | A key driver for moving LiAlH₄ chemistry from batch to flow. | takasago.comvapourtec.com |
| Process Control | Allows for fine-tuning of residence time, stoichiometry, and temperature for optimal yield. | Enables multi-step synthesis, as seen in the preparation of a pharmaceutical starting material. | researchgate.net |
Lithium Tetrahydridoaluminate in Advanced Materials Science Research
Precursor Chemistry for Complex Metal Hydrides
Lithium tetrahydridoaluminate (LiAlH₄), also known as lithium alanate, serves as a crucial precursor in the synthesis of more complex metal hydrides. Its reactivity allows for the formation of a variety of alanate derivatives and other complex hydrides, which are of significant interest for hydrogen storage and other materials science applications.
Synthesis of Alanate Derivatives (e.g., Li₃AlH₆)
Lithium hexa-hydroaluminate (Li₃AlH₆) is a key derivative synthesized from LiAlH₄. The primary method for its synthesis is through mechanochemistry, specifically high-energy ball milling of LiAlH₄ with lithium hydride (LiH). chemicalbook.comchemicalbook.comfrontiersin.org The reaction proceeds according to the following equation:
This solid-state reaction is typically carried out under an inert argon atmosphere to prevent contamination from moisture and air. chemicalbook.com Research has shown that the conditions of the ball milling process, such as duration and ball-to-powder ratio, are critical in determining the final product's purity and crystallinity. For instance, milling a 1:2 molar ratio of LiAlH₄ and LiH for 24 hours can yield Li₃AlH₆ with a purity of approximately 93%. chemicalbook.com Another study determined that the optimal conditions for synthesizing Li₃AlH₆ from LiH and LiAlH₄ involved a ball milling time of 50 hours with a 25:1 ball-to-powder ratio at 300 rpm. frontiersin.org The decomposition of LiAlH₄ to form Li₃AlH₆ can also be the first step in the thermal decomposition of LiAlH₄, occurring in the temperature range of 150–200 °C. mdpi.com
Synthesis Parameters for Li₃AlH₆ from LiAlH₄ and LiH
| Parameter | Value/Condition | Source(s) |
|---|---|---|
| Reactants | LiAlH₄, LiH | chemicalbook.comchemicalbook.comfrontiersin.org |
| Molar Ratio (LiAlH₄:LiH) | 1:2 | chemicalbook.com |
| Synthesis Method | High-energy ball milling | chemicalbook.comchemicalbook.com |
| Atmosphere | Inert (Argon) | chemicalbook.com |
| Milling Time | 12 - 50 hours | frontiersin.orgresearchgate.net |
| Purity Achieved | ~93% | chemicalbook.com |
Formation of Other Complex Hydrides (e.g., Mg(AlH₄)₂)
This compound is a versatile starting material for producing other complex metal hydrides through metathesis (salt exchange) reactions.
Magnesium alanate (Mg(AlH₄)₂) , a compound with a high theoretical hydrogen capacity of 9.3 wt%, can be synthesized from LiAlH₄. sogang.ac.kr The reaction involves the metathesis of LiAlH₄ with a magnesium halide, such as magnesium bromide (MgBr₂), in a suitable solvent like diethyl ether: wikipedia.org
Solvent-free synthesis of Mg(AlH₄)₂ has also been achieved through mechanochemically activated metathesis between sodium alanate (NaAlH₄) and magnesium chloride (MgCl₂). sogang.ac.kr While direct synthesis from LiAlH₄ is common, obtaining the pure, solvent-free compound can be challenging. core.ac.uk
Other important complex hydrides can also be prepared from LiAlH₄:
Sodium aluminum hydride (NaAlH₄): Produced by a metathesis reaction with sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). wikipedia.org
Potassium aluminum hydride (KAlH₄): Synthesized similarly using potassium hydride (KH) in diglyme. wikipedia.org
These reactions highlight the role of LiAlH₄ as a foundational block for building a wider range of complex hydride materials for various research applications. wikipedia.org
Solid-State Chemistry and Polymorphism
The solid-state behavior of this compound, particularly its response to pressure and its crystallographic properties, is a subject of intensive research. Understanding these characteristics is fundamental to its application in areas like hydrogen storage.
Pressure-Induced Phase Transformations (α, β, γ phases)
Under ambient conditions, LiAlH₄ exists in its most stable form, known as the α-phase . aip.orgaps.org However, upon the application of high pressure, it undergoes a series of phase transformations to higher-density polymorphs, designated as the β-phase and γ-phase . aps.orgaip.org
The transition from the α-phase to the β-phase occurs at pressures between 2.6 and 3.3 GPa. aip.orgaps.org This transformation is notable for its significant volume collapse, reported to be between 14% and 17%. aip.orgaps.org The β-phase is considered a potentially attractive candidate for solid-state hydrogen storage due to its higher hydrogen weight content and smaller volume at moderate pressures. aip.org Upon further compression, a second transition from the β-phase to the γ-phase is predicted to occur at approximately 33.8 GPa. aps.org This β to γ transition involves a negligible change in volume but an increase in the coordination number of aluminum from four to six. aps.org
These pressure-induced transformations have been studied using techniques like in situ Raman spectroscopy and ab initio calculations. aps.orguwo.ca The high-pressure β-LiAlH₄ phase has been found to be pressure quenchable, meaning it can be recovered at lower pressures (around 1.2 GPa), which could have implications for its practical use. uwo.canih.gov
Pressure-Induced Polymorphs of LiAlH₄
| Phase | Crystal System (Space Group) | Transition Pressure | Key Feature | Source(s) |
|---|---|---|---|---|
| α-LiAlH₄ | Monoclinic (P2₁/c) | Ambient | Most stable form | wikipedia.orgaip.org |
| β-LiAlH₄ | Tetragonal (I4₁/a) or Monoclinic (P2₁/c) | 2.6 - 3.3 GPa | ~14-17% volume collapse | aip.orgaps.orgaip.org |
| γ-LiAlH₄ | Orthorhombic (Pnc2) or KGaH₄-type | ~33.8 GPa | Increased Al coordination number | aps.orgaip.org |
Crystallographic Studies of LiAlH₄ and Its Solvates
The crystal structure of α-LiAlH₄ has been well-characterized. It crystallizes in the monoclinic space group P2₁/c. wikipedia.orgaip.org In this structure, the aluminum atom is at the center of a tetrahedron formed by four hydrogen atoms ([AlH₄]⁻). The lithium ions (Li⁺) are surrounded by five of these [AlH₄]⁻ tetrahedra, bonding to one hydrogen atom from each to form a bipyramid arrangement. wikipedia.org
Crystallographic studies are not limited to the pure compound. LiAlH₄ forms stable adducts with solvents like tetrahydrofuran (THF), which are also subjects of structural investigation. bnl.govresearchgate.net For instance, a LiAlH₄·4THF adduct is formed when LiAlH₄ is regenerated from LiH and Al in a THF slurry. bnl.gov This solvate can be desolvated at low temperatures to yield crystalline LiAlH₄. bnl.gov The study of these solvated structures is crucial for understanding the mechanisms of solvent-based synthesis and regeneration routes for LiAlH₄. researchgate.net X-ray diffraction is a primary tool for these studies, allowing for the determination of unit cell dimensions and atomic arrangements. wikipedia.orgaip.org
Crystallographic Data for α-LiAlH₄
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | wikipedia.org |
| Space Group | P2₁/c | wikipedia.orgaip.org |
| Unit Cell Dimensions | a = 4.82 Å, b = 7.81 Å, c = 7.92 Å | wikipedia.org |
| Unit Cell Angles | α = 90°, β = 112°, γ = 90° | wikipedia.org |
| Coordination | Al is tetrahedral ([AlH₄]⁻), Li⁺ is surrounded by five [AlH₄]⁻ | wikipedia.org |
Role in the Synthesis of Intermetallic Compounds and Alloys
Beyond its use in creating complex hydrides, this compound is also employed as a reagent in the synthesis of nanoscale intermetallic compounds and alloys. In these reactions, LiAlH₄ serves a dual purpose: it acts as a powerful reducing agent and as a source of aluminum atoms for the final product.
A notable example is the synthesis of iron aluminide (FeAl) and iron aluminum carbide (Fe₃AlC₀.₅) nanopowders. iaea.org This is achieved through a two-step process that begins with the reduction of an iron salt, such as iron(III) chloride (FeCl₃), by LiAlH₄ in a solution phase. This initial step results in the formation of a colloidal mixture. The subsequent heat treatment of this mixture at temperatures above 550 °C triggers solid-state reactions that form the desired intermetallic or carbide phases. iaea.org
The choice of solvent during the initial reduction step has been found to be a critical factor in determining the final product distribution. For instance, using ethereal solvents like THF and diethyl ether tends to favor the formation of the iron aluminum carbide phase. In contrast, conducting the reduction in a largely aromatic solvent mixture, such as toluene/THF, promotes the formation of the intermetallic FeAl phase. iaea.org The resulting FeAl nanoparticles have been characterized to have an average particle size of 4-8 nm and are embedded within an aluminum oxide matrix. iaea.org
Surface Chemistry and Interfacial Reactions in Materials Formation
The surface chemistry of this compound (LiAlH₄) is a critical factor in its application in advanced materials science, particularly in the synthesis of nanoparticles, thin films, and functionalized surfaces. The high reactivity of the [AlH₄]⁻ anion drives a variety of interfacial reactions that are fundamental to the formation of new material phases. These reactions, occurring at the boundary between LiAlH₄ and a substrate or precursor, govern the nucleation and growth processes that define the morphology, composition, and properties of the resulting material.
The reactivity of LiAlH₄ is rooted in the highly polarized Al-H bond, which makes the hydride ion (H⁻) a potent nucleophile and reducing agent. byjus.com This allows LiAlH₄ to react with a wide range of materials, including metal oxides, halides, and organic functional groups, often initiating the formation of new chemical bonds and material structures at the interface.
Mechanisms of Interfacial Reactions
The interaction of this compound at material interfaces can proceed through several mechanisms, including reduction of surface species, chemical conversion, and catalytic decomposition.
In the context of material synthesis, LiAlH₄ is frequently used to reduce metal salts or oxides to their metallic or lower-oxidation-state forms. For instance, in the synthesis of aluminum nanoparticles, LiAlH₄ acts as a reducing agent for aluminum chloride (AlCl₃). orientjchem.org Ab initio molecular dynamics simulations show that this process is initiated by the detachment of lithium, followed by a hydrogen transfer from the hydride to a nearby aluminum center. aip.orgaip.org This transfer is crucial as it reduces monohalide species and lowers the energy barrier for the formation of Al-Al bonds, thereby promoting the nucleation of aluminum clusters. aip.orgaip.org
When interacting with metal oxide surfaces, LiAlH₄ can induce significant chemical changes. The addition of metal oxides like iron(III) oxide (Fe₂O₃), chromium(III) oxide (Cr₂O₃), zinc oxide (ZnO), and molybdenum(VI) oxide (MoO₃) to LiAlH₄ via ball milling leads to a pronounced improvement in its dehydrogenation behavior. researchgate.net During this process, in-situ formation of new species at the interface, such as Li₅FeO₄ and elemental iron in the case of Fe₂O₃ doping, acts as a catalyst, lowering the decomposition temperature. researchgate.net This catalytic effect is attributed to the creation of active sites and heterogeneous interfacial reactions. mdpi.com
The table below summarizes the observed interfacial reactions of LiAlH₄ with various substrates during materials formation.
| Substrate/Precursor | Reaction Conditions | Key Interfacial Phenomena | Resulting Material/Effect | Reference(s) |
| Aluminum Chloride (AlCl₃) | In solution (e.g., THF) | Li detachment, hydrogen transfer, reduction of Al-Cl bonds. | Nucleation and growth of aluminum metalloid clusters. | aip.orgaip.org |
| Iron(III) Oxide (Fe₂O₃) | Ball milling | In-situ formation of Li₅FeO₄ and Fe⁰ at the interface. | Catalyzed dehydrogenation of LiAlH₄. | researchgate.net |
| Titanium(III) Chloride (TiCl₃) | In solution | Reduction of TiCl₃ at the surface of LiAlH₄ nanoparticles. | Formation of a titanium catalytic coating, altering the decomposition pathway. | mdpi.comresearchgate.net |
| Oxidized Carbon | In solution | Reduction of surface carbonyl groups. | Functionalized carbon material with hydroxyl groups. | researchgate.net |
| Poly(ethylene terephthalate) (PET) | In solution | Reduction of ester groups on the polymer surface. | Creation of a hydroxylated PET surface (PET-OH). | sci-hub.ru |
| Silicon Nanoparticles | In solution | Reduction of nitrile-terminated alkynes previously attached to the surface. | Surface functionalization for biological applications. | buffalo.edu |
Role in Nucleation and Growth
The reactions at the surface and interface play a determinative role in the nucleation and growth of new materials. By controlling these initial interactions, it is possible to tailor the size, morphology, and stability of the final product.
A key strategy in nanoparticle synthesis is the use of surfactants or capping agents to control growth. In the synthesis of LiAlH₄ nanoparticles, surfactants with long linear carbon chains can stabilize the particles and limit their size to around 10 nm through steric hindrance. mdpi.comresearchgate.net The interaction between the surfactant and the nanoparticle surface is crucial; a strong interaction prevents particle agglomeration. mdpi.com Similarly, coating LiAlH₄ nanoparticles with titanium, by reducing TiCl₃ at their surface, creates a core-shell nanostructure. mdpi.com This interfacial Ti layer acts as a catalyst and fundamentally alters the material's decomposition pathway, enabling a single-step hydrogen release at a significantly lower temperature. mdpi.comresearchgate.net
The influence of surface chemistry on nucleation is also evident in the electrodeposition of aluminum. In triflate-based organic electrolytes, the interaction between LiAlH₄ and aluminum triflate (Al(OTf)₃) is key to the process. chemrxiv.org The formation of species at the interface influences the plating and stripping behavior of aluminum. chemrxiv.org
The decomposition of LiAlH₄ itself is a surface-driven phenomenon. The thermal decomposition process begins with an initial surface reaction that penetrates several molecular layers, followed by an interface reaction that propagates through the material. royalsocietypublishing.org Modifying this surface reactivity is central to applications like hydrogen storage. The addition of catalysts like Fe₂O₃ not only lowers the decomposition temperature but also significantly reduces the activation energy for the process, as detailed in the table below. researchgate.net
| System | Decomposition Step | Activation Energy (kJ/mol) | Onset Temperature (°C) | Reference(s) |
| As-received LiAlH₄ | 1st | 102 | 150 | researchgate.net |
| As-received LiAlH₄ | 2nd | 110 | 180 | researchgate.net |
| LiAlH₄ + 5 wt.% Fe₂O₃ | 1st | 84 | 80 | researchgate.net |
| LiAlH₄ + 5 wt.% Fe₂O₃ | 2nd | 96 | 145 | researchgate.net |
| LiAlH₄ + Ti-coating (nanosized) | Single Step | Not specified | 120 | mdpi.com |
Advanced Spectroscopic and Analytical Characterization of Lithium Tetrahydridoaluminate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique that probes the local chemical environment of specific nuclei. For lithium tetrahydridoaluminate, NMR studies predominantly focus on the ⁷Li and ²⁷Al nuclei to understand the compound's structure, ionic dynamics, and reaction mechanisms.
Solid-State ⁷Li and ²⁷Al NMR
Solid-state NMR (ssNMR) is indispensable for characterizing the structure of crystalline and amorphous phases of LiAlH₄. Since LiAlH₄ is a solid, ssNMR provides information that is inaccessible by solution-state techniques.
⁷Li NMR: The ⁷Li (I=3/2) nucleus is highly sensitive and provides information about the local environment of the lithium cation. In solid LiAlH₄, the ⁷Li NMR spectrum can reveal the presence of different lithium sites, which is crucial for identifying phase impurities or distinct crystalline polymorphs. The chemical shift and quadrupolar coupling constant are sensitive to the coordination and symmetry of the Li⁺ ion. For instance, changes in the local structure due to doping or the formation of composites can be monitored by observing shifts in the ⁷Li resonance. ru.nl Studies on related complex hydrides and lithium-ion battery materials have demonstrated that ⁷Li NMR can effectively track lithium mobility and the processes of lithiation and delithiation. electrochem.orgnih.gov
²⁷Al NMR: The ²⁷Al (I=5/2) nucleus provides complementary information about the anionic [AlH₄]⁻ moiety. The coordination of the aluminum atom is typically tetrahedral in the [AlH₄]⁻ anion. The ²⁷Al ssNMR spectrum of LiAlH₄ is characterized by a chemical shift and quadrupolar interaction parameters that reflect the symmetry and electronic environment of the aluminum nucleus. ru.nl Any distortion from a perfect tetrahedral symmetry, which might occur during a reaction or upon decomposition, would lead to significant changes in the ²⁷Al NMR lineshape. For example, in studies of related aluminate materials, ²⁷Al NMR has been used to distinguish between tetrahedrally and octahedrally coordinated aluminum sites, a capability that is vital for identifying intermediates or side products in reactions involving LiAlH₄. ru.nloaepublish.com
| Nucleus | Spin (I) | Typical Information Obtained for LiAlH₄ Systems |
| ⁷Li | 3/2 | Lithium coordination environment, presence of multiple Li sites, ionic mobility, phase identification. |
| ²⁷Al | 5/2 | Symmetry of the [AlH₄]⁻ anion, detection of structural distortions, identification of Al-containing intermediates and products. |
In-Situ NMR Studies of Reaction Processes
In-situ NMR allows for the real-time observation of chemical reactions, providing a direct window into reaction pathways, kinetics, and the formation of transient intermediates. nih.govnih.gov This methodology is particularly valuable for studying the synthesis and decomposition reactions of LiAlH₄.
A notable application is the study of the solvent-mediated regeneration of LiAlH₄. An in-situ multinuclear (²⁷Al and ⁷Li) NMR study of the direct synthesis of LiAlH₄ in dimethyl ether (Me₂O) confirmed that the reaction proceeds via a one-step pathway. capes.gov.br The experiments demonstrated the formation of a solvate adduct, LiAlH₄·xMe₂O, as the key intermediate, ruling out the involvement of other species like Li₃AlH₆. capes.gov.br Such studies are crucial as they can be performed under relevant reaction conditions, including at sub-ambient temperatures, providing insights that are not obtainable from ex-situ measurements which may not capture reactive or metastable phases. electrochem.orgcapes.gov.br The ability to quantify the formation of products and intermediates over time makes in-situ NMR a powerful tool for optimizing reaction conditions and understanding complex reaction networks. nih.gov
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to changes in chemical bonding and crystal structure, making them ideal for characterizing LiAlH₄ and its reaction products.
Raman Spectroscopy for Phase Identification and Reaction Monitoring
Raman spectroscopy is a non-destructive technique that provides detailed information about a sample's molecular structure and crystallinity. thermofisher.com It is particularly well-suited for in-situ analysis, allowing for the monitoring of reactions in real-time without the need for sample extraction. americanpharmaceuticalreview.com
In the context of LiAlH₄, Raman spectroscopy can be used to identify different crystalline phases, as each phase possesses a unique set of lattice and internal vibrational modes. The primary Raman-active modes for the [AlH₄]⁻ anion include the symmetric and asymmetric Al-H stretching and bending vibrations. The positions and widths of these peaks are sensitive indicators of the local chemical environment and crystal structure. spectroscopyonline.com This allows Raman spectroscopy to be used for quality control during the synthesis of LiAlH₄ and for studying phase transitions under different temperatures and pressures. spectroscopyonline.com Furthermore, its ability to monitor the disappearance of reactant signals and the emergence of product signals makes it an effective tool for tracking the progress of reactions, such as the thermal decomposition of LiAlH₄ or its reactions with other chemical species. americanpharmaceuticalreview.comazooptics.com
| Raman Shift Range (cm⁻¹) | Assignment | Significance |
| ~1750-1850 | Al-H symmetric stretch (ν₁) | Indicates the presence of the [AlH₄]⁻ anion. |
| ~1650-1750 | Al-H asymmetric stretch (ν₃) | Sensitive to the symmetry of the anion. |
| ~700-800 | Al-H bending modes (ν₂, ν₄) | Provides further structural fingerprinting. |
| < 400 | Lattice modes | Characteristic of the specific crystalline phase. |
Infrared Spectroscopy for Adduct and Intermediate Characterization
FT-IR spectroscopy is complementary to Raman spectroscopy and is highly effective for identifying functional groups and characterizing reaction intermediates, particularly those involving polar bonds. thermofisher.com
A key application of FT-IR in the study of LiAlH₄ chemistry is the characterization of solvate adducts. LiAlH₄ readily forms adducts with ether solvents like tetrahydrofuran (B95107) (THF). These adducts are often crucial intermediates in the synthesis and regeneration of LiAlH₄. For example, the formation of the LiAlH₄·4THF adduct can be readily identified using FT-IR. bnl.gov The spectrum of the adduct will show characteristic shifts in the Al-H stretching and bending frequencies compared to unsolvated LiAlH₄, as well as the prominent C-O stretching bands from the THF molecules. By monitoring these characteristic bands, FT-IR can be used to study the thermodynamics and kinetics of adduct formation and subsequent desolvation processes. bnl.govmdpi.com This technique is also valuable for detecting impurities and the byproducts of hydrolysis, such as aluminum hydroxides, which have distinct O-H stretching and bending vibrations.
X-ray Diffraction (XRD) and Neutron Diffraction for Structural Analysis
Diffraction techniques are the definitive methods for determining the crystal structure of solid materials. For a complete structural elucidation of LiAlH₄, which contains both a heavy element (Al) and very light elements (Li, H), the combination of X-ray and neutron diffraction is essential.
X-ray Diffraction (XRD): XRD is the standard technique for determining the crystal system, space group, and lattice parameters of crystalline solids. For LiAlH₄, XRD patterns are used to identify the primary monoclinic phase (α-LiAlH₄) and to detect the presence of other crystalline phases or impurities. The positions and intensities of the diffraction peaks provide a unique fingerprint for the material's crystal structure. In-situ XRD studies are particularly powerful for observing structural changes during chemical reactions, such as the dehydrogenation of LiAlH₄, revealing the transformation from the reactant phase to various product phases. acs.org
Neutron Diffraction: While XRD is excellent for determining the positions of heavier atoms, it is largely insensitive to hydrogen atoms. Neutron diffraction overcomes this limitation. Neutrons are scattered by atomic nuclei, and the scattering cross-section of hydrogen (or its isotope deuterium) is comparable to that of heavier elements. jinr.ru This makes neutron diffraction an indispensable tool for accurately locating the hydrogen and lithium atoms within the LiAlH₄ crystal lattice. jinr.rumdpi.com Combined refinement of both X-ray and neutron diffraction data provides the most accurate and complete structural model, including precise Al-H bond lengths and H-Al-H bond angles within the [AlH₄]⁻ tetrahedron and the coordination of the Li⁺ cation. acs.orgsumitomo-chem.co.jp This detailed structural information is fundamental to understanding the stability and reactivity of this compound.
| Technique | Information Provided | Application to LiAlH₄ |
| X-ray Diffraction (XRD) | Crystal system, space group, lattice parameters, phase identification. | Determines the overall crystal structure of LiAlH₄ polymorphs and tracks phase transformations during reactions. |
| Neutron Diffraction | Precise location of light atoms (H, Li), bond lengths and angles involving H. | Accurately determines the geometry of the [AlH₄]⁻ anion and the complete crystal structure. jinr.rusumitomo-chem.co.jp |
Photoelectron Spectroscopy (XPS, UPS) for Electronic State Analysis
Photoelectron spectroscopy is a surface-sensitive quantitative technique used to determine the elemental composition, chemical state, and electronic state of a material. researchgate.net The method involves irradiating a sample with photons and measuring the kinetic energy of the emitted photoelectrons. researchgate.net The binding energy of these electrons is characteristic of the element and its chemical environment. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to eject core-level electrons, providing detailed chemical state information. researchgate.net For this compound, XPS is instrumental in analyzing the chemical states of aluminum and lithium. Studies have reported slightly varying binding energies for the aluminum (Al 2p) core level in LiAlH₄, reflecting different experimental conditions and calibrations. One source reports a binding energy of 75.6 ±0.4 eV. xrea.com Other investigations, particularly those studying as-received or milled LiAlH₄, have found the Al 2p peak centered at approximately 74.0 eV and 74.1 eV. purdue.edumdpi.com These values are distinct from metallic aluminum (approx. 72 eV) and aluminum oxide (approx. 74.9 eV), allowing for the clear identification of the aluminate complex. purdue.edumdpi.com
XPS is also crucial for studying the mechanisms of dehydrogenation and the effect of catalysts. For instance, in studies of titanium-doped LiAlH₄, XPS has been used to track the reduction of titanium species (e.g., Ti⁴⁺ and Ti³⁺) and changes in the surface chemistry during ball milling and heating, providing insights into how these additives enhance hydrogen release. purdue.edu
| Element | Core Level | Reported Binding Energy (eV) in LiAlH₄ | Reference |
| Aluminum | Al 2p | 75.6 ±0.4 | xrea.com |
| Aluminum | Al 2p | 74.0 | purdue.edu |
| Aluminum | Al 2p | 74.1 | mdpi.com |
Ultraviolet Photoelectron Spectroscopy (UPS) employs lower-energy UV photons to probe the outermost valence electron shells. scientaomicron.comazooptics.com This makes UPS more surface-sensitive than XPS and ideal for investigating the electronic structure related to chemical bonding. azooptics.comphi.com While specific UPS studies dedicated to LiAlH₄ are not widely reported, the technique offers significant potential. It can be used to determine the valence band structure, work function, and ionization energy of the material. azooptics.com Such data would provide fundamental insights into the Al-H bonding within the [AlH₄]⁻ anion and how it is perturbed by catalysts, surface defects, or during the initial stages of decomposition.
X-ray Absorption Spectroscopy (XAS) and EXAFS for Local Atomic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and/or electronic structure of matter. purdue.edumdpi.com The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation state and coordination geometry, and the Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic environment, including bond distances and coordination numbers of neighboring atoms. purdue.eduxpsdatabase.net
XAS and EXAFS are particularly valuable for characterizing the role of catalysts in LiAlH₄ systems. In a study investigating the effect of titanium catalysts on the hydrogenation of aluminum, XAS was used to analyze the local environment of the Ti atoms. xrea.com The Ti K-edge spectra and the Fourier transform of the EXAFS data were analyzed for the titanium-doped aluminum precursor, the resulting LiAlH₄ product, and unreacted solids. xrea.com The analysis provided direct evidence of the local atomic structure around the catalyst. xrea.com
The findings from the EXAFS data are summarized in the table below, indicating the interatomic distances between the titanium catalyst and neighboring atoms.
| Atomic Pair | Bond Distance (Å) | Reference |
| Ti–Al | ~2.65 | xrea.com |
| Ti–O | ~1.80 | xrea.com |
Note: The Ti-O pairs were identified in a precursor prepared with a titanium butoxide catalyst, while Ti-Al pairs were a key feature in determining the catalyst's structural environment. xrea.com
Compton Spectroscopy for Electronic Properties
Compton spectroscopy is a powerful, non-destructive technique that probes the electron momentum distribution (EMD) of a material. acs.orgresearchgate.net By analyzing the inelastic scattering of high-energy X-rays or gamma rays, it provides direct information about the behavior of valence electrons, which is crucial for understanding the electronic properties and chemical bonding in materials like LiAlH₄. acs.org
A comprehensive study of LiAlH₄ using Compton spectroscopy has provided insights into its electronic structure, validated by theoretical calculations using density functional theory (DFT). acs.org This technique offers a unique way to investigate the ground-state electronic properties. The experimental Compton profile of LiAlH₄ is compared with theoretical models to understand the nature of the bonding within the [AlH₄]⁻ complex anion. acs.org The analysis helps in discerning the contributions of the individual elements (Li, Al, H) to the total valence electron momentum density. Such studies have confirmed that LiAlH₄ is a wide band gap insulator. acs.org
In-situ and Operando Spectroscopic Techniques for Reaction Monitoring
To understand the dynamic processes of hydrogen release and uptake in LiAlH₄, it is essential to monitor the system under actual reaction conditions. In-situ and operando spectroscopic techniques are designed for this purpose, providing real-time information on structural and chemical changes as they occur. Operando spectroscopy specifically couples the simultaneous measurement of the material's properties with its catalytic activity or reaction performance.
Several spectroscopic methods have been adapted for the in-situ and operando study of this compound systems:
In-situ Raman and X-ray Absorption Spectroscopy (XAS): These techniques have been used to investigate the formation of LiAlH₄–THF adducts from the direct hydrogenation of aluminum and lithium hydride. xrea.com A specialized microfluidic cell was developed to serve as a unique sample stage for these in-situ measurements, allowing researchers to evaluate catalysts and monitor the formation of Al-H species and the LiAlH₄ product in real-time. xrea.com
Quasi in-situ X-ray Photoelectron Spectroscopy (XPS): This method has been applied to study the underlying mechanisms associated with titanium precursors during the dehydrogenation of LiAlH₄. purdue.edu By analyzing the surface before and after heating steps without exposing the sample to ambient conditions, researchers can track the reduction of the titanium catalyst and the segregation of lithium cations, linking these chemical changes to the improved dehydrogenation properties. purdue.edu
Operando Raman Spectroscopy: While detailed in studies of other battery materials, the principles are directly applicable to LiAlH₄. phi.com This method can probe the vibrational modes of the Al-H bonds within the [AlH₄]⁻ anion during hydrogen cycling. Changes in the position and intensity of Raman bands can be correlated with the state of charge (hydrogen content) and provide insights into lattice dynamics and phase transitions (e.g., LiAlH₄ → Li₃AlH₆ → LiH). phi.com
These advanced in-situ and operando approaches are critical for establishing structure-reactivity relationships and understanding the complex mechanisms that govern the performance of this compound as a hydrogen storage material.
Chemistry of Lithium Tetrahydridoaluminate Derivatives and Analogues
Synthesis and Reactivity of Modified Aluminum Hydrides
Lithium tetrahydridoaluminate (LiAlH₄), a potent reducing agent, can be chemically modified to temper its reactivity and enhance its selectivity. pdvpmtasgaon.edu.in The replacement of one or more hydride ions with other groups, such as alkoxy or amino groups, results in a class of reagents with fine-tuned properties, allowing for more controlled reductions in organic synthesis. pdvpmtasgaon.edu.inwikipedia.org
The quest for enantiomerically pure compounds has driven the development of chiral reducing agents derived from lithium aluminum hydride (LAH). By reacting LAH with chiral alcohols, amines, or amino alcohols, a variety of chiral hydride reagents can be synthesized in situ. researchgate.netelsevier.comwikipedia.org These modified reagents are capable of reducing prochiral ketones and other carbonyl compounds to optically active alcohols with varying degrees of enantioselectivity. unh.edu
One of the most well-known examples is the BINAL-H reagent, which is prepared by modifying LAH with equimolar amounts of (R)- or (S)-2,2'-dihydroxy-1,1'-binaphthyl (BINOL) and a simple alcohol like ethanol. researchgate.net This reagent has demonstrated exceptional ability in the asymmetric reduction of a variety of prochiral ketones. researchgate.net For instance, the reduction of acetophenone (B1666503) with (R)-BINAL-H yields (R)-1-phenylethanol with high enantiomeric excess. The stereochemical outcome is rationalized by a proposed six-membered ring transition state where the ketone coordinates to the aluminum center. researchgate.net
Other chiral ligands derived from natural products or readily available chiral precursors have also been successfully employed. For example, chiral aminodiols prepared from (S)-propylene oxide and various amines have been used to create modified LAH reagents. unh.edu The enantiomeric excess of the resulting alcohol product can be influenced by the structure of the chiral ligand, with some systems exhibiting an additivity effect of the chiral centers within the ligand. unh.edu For example, the reagent prepared from N-{(S)-1-phenylethyl}-bis-{(S)-2-hydroxypropyl}amine and LAH reduces acetophenone to (R)-1-phenylethanol with 82% enantiomeric excess. unh.edu
The development of these chiral LAH reagents provides a valuable tool for the synthesis of enantiomerically enriched secondary alcohols, which are important building blocks in the pharmaceutical and fine chemical industries. acs.orgacs.org
Table 1: Examples of Chiral LAH Reagents and their Performance in Asymmetric Ketone Reduction
| Chiral Ligand | Ketone Substrate | Product Configuration | Enantiomeric Excess (ee) |
| (R)-2,2'-dihydroxy-1,1'-binaphthyl (BINOL) | Acetophenone | R | High |
| (S)-4-anilino-3-methylamino-1-butanol | Alkyl phenyl ketones | S | High |
| N-{(S)-1-phenylethyl}-bis-{(S)-2-hydroxypropyl}amine | Acetophenone | R | 82% |
| N-{(S)-1-phenylethyl}-bis-{(S)-2-hydroxypropyl}amine | Propiophenone | R | 77% |
Data compiled from multiple research findings. researchgate.netunh.edu
The reactivity of lithium aluminum hydride can be attenuated by replacing one or more hydride ions with alkoxy groups, leading to the formation of lithium alkoxyaluminum hydrides. pdvpmtasgaon.edu.indavuniversity.org These reagents are generally less reactive and more selective than the parent LAH. pdvpmtasgaon.edu.indavuniversity.org The steric bulk and electronic properties of the alkoxy group play a crucial role in modulating the reducing power of the resulting hydride. thermofisher.instackexchange.com
A prominent example is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), prepared by the reaction of LAH with three equivalents of tert-butanol. davuniversity.orgmasterorganicchemistry.com Due to the steric hindrance of the three tert-butoxy (B1229062) groups, LiAlH(Ot-Bu)₃ is a much milder reducing agent than LAH. stackexchange.commasterorganicchemistry.com Its primary application is the selective reduction of acid chlorides to aldehydes, a transformation that is difficult to achieve with the more powerful LAH, which would typically continue the reduction to the primary alcohol. pdvpmtasgaon.edu.inmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where the hydride adds to the carbonyl group, followed by the elimination of the chloride ion. masterorganicchemistry.com Careful control of the stoichiometry is essential to prevent further reduction of the newly formed aldehyde. stackexchange.commasterorganicchemistry.com
Another commonly used reagent is lithium triethoxyaluminum hydride (LiAlH(OEt)₃). pdvpmtasgaon.edu.indavuniversity.org Being less sterically hindered than its tert-butoxy counterpart, it is a stronger reducing agent. pdvpmtasgaon.edu.indavuniversity.org It is capable of reducing amides and nitriles to the corresponding aldehydes in good yields. pdvpmtasgaon.edu.indavuniversity.org
The ability to tune the reactivity of aluminum hydrides by ligand modification provides a versatile toolkit for chemists, enabling a wide range of selective reductions in complex molecules. thermofisher.in
Table 2: Reactivity Comparison of Ligand-Modified Alane Hydrides
| Reagent | Functional Group Reduced | Product |
| LiAlH(Ot-Bu)₃ | Acid Chlorides | Aldehydes |
| LiAlH(Ot-Bu)₃ | Aldehydes, Ketones | Alcohols |
| LiAlH(OEt)₃ | Amides, Nitriles | Aldehydes |
This table summarizes the general reactivity of these reagents. pdvpmtasgaon.edu.indavuniversity.orgmasterorganicchemistry.com
Chiral Lithium Aluminum Hydride Reagents for Asymmetric Synthesis
Comparative Studies with Boron and Gallium Hydrides
The chemistry of aluminum hydrides is often understood in the context of its lighter and heavier congeners in Group 13, namely boron and gallium. researchgate.netbritannica.com Comparative studies of their complex hydrides, particularly lithium borohydride (B1222165) (LiBH₄) and lithium gallohydride (LiGaH₄), reveal trends in reactivity and selectivity that are governed by fundamental properties like electronegativity and cation Lewis acidity. thermofisher.inbritannica.com
Lithium borohydride is a milder reducing agent than lithium aluminum hydride. wikipedia.orglibretexts.org This difference in reactivity is not solely due to the properties of the BH₄⁻ and AlH₄⁻ anions. In the gas phase, the hydride affinity of borane (B79455) (BH₃) to form BH₄⁻ is comparable to that of alane (AlH₃) to form AlH₄⁻, suggesting similar intrinsic reducing capabilities of the anions. acs.org However, in solution, the nature of the cation and solvent interactions plays a significant role. acs.org The greater polarity of the Al-H bond compared to the B-H bond, due to the lower electronegativity of aluminum, makes the hydrides on the AlH₄⁻ anion more nucleophilic. thermofisher.inlibretexts.org Furthermore, the more Lewis acidic Li⁺ cation in LiAlH₄ more effectively coordinates to and polarizes the carbonyl substrate, enhancing its electrophilicity and susceptibility to hydride attack. thermofisher.inmasterorganicchemistry.com Consequently, LiAlH₄ can reduce a broader range of functional groups, including esters and carboxylic acids, which are generally unreactive towards NaBH₄ and only slowly reduced by LiBH₄. wikipedia.orgmasterorganicchemistry.com
Lithium gallohydride (LiGaH₄) is also a potent reducing agent. britannica.com The stability of the complex metal hydrides decreases down the group, with the thermal and chemical stability following the trend: borohydrides > aluminohydrides > gallohydrides. britannica.com This trend is consistent with the decreasing M-H bond strength for heavier elements. While less commonly used in organic synthesis compared to its boron and aluminum counterparts, the study of gallium hydrides provides valuable insights into the periodic trends of these important reagents. researchgate.net
Table 3: Comparison of Properties of Lithium Borohydride, Aluminum Hydride, and Gallium Hydride
| Property | Lithium Borohydride (LiBH₄) | This compound (LiAlH₄) | Lithium Gallohydride (LiGaH₄) |
| Molar Mass ( g/mol ) | 21.78 | 37.95 | ~81.7 |
| Reactivity | Milder | Stronger | Strong |
| Functional Groups Reduced | Aldehydes, Ketones, Esters (slowly) | Aldehydes, Ketones, Esters, Carboxylic acids, Amides, Nitriles | Reducing agent |
| Stability | More stable | Less stable | Least stable |
Data compiled from various sources. wikipedia.orgbritannica.comwikipedia.orgmasterorganicchemistry.com
Heterobimetallic Hydride Complexes Incorporating Alanate Units
The field of heterobimetallic hydride complexes, where an alanate unit is coordinated to another metal center, has seen significant growth. These complexes exhibit unique structural features and reactivity patterns that differ from their monometallic precursors. nih.govresearchgate.net The incorporation of an alanate moiety can influence the electronic and steric environment of the second metal, leading to novel catalytic activities and chemical transformations. utrgv.edukit.edu
The synthesis of these complexes often involves the reaction of a metal halide or alkyl complex with an aluminum hydride source, such as LiAlH₄ or a modified alanate. nih.govpsu.edu For example, the reaction of Cp₂TiCl (Cp = cyclopentadienyl) with KH₃AlC(TMS)₃ (TMS = trimethylsilyl) can lead to the formation of bimetallic Ti(III)-μ-H-Al(III) complexes. nih.gov These complexes, while stable at room temperature, show reactivity at the bridging hydride positions upon heating or reaction with heteroallenes. nih.gov
In some cases, the alanate acts as a ligand, donating hydride(s) to the second metal center, forming bridging hydride bonds. nih.govuni-bayreuth.de These M-H-Al linkages are often dynamic and can be involved in catalytic cycles. For instance, heterobimetallic complexes of nickel and aluminum have been explored for their catalytic potential, where the aluminum center is thought to modulate the electronic properties of the nickel center. utrgv.edu
The development of well-defined heterobimetallic complexes containing alanate units is crucial for understanding the synergistic effects between the two metal centers. nih.govrsc.org These studies pave the way for the rational design of new catalysts for a variety of chemical transformations, including hydrogenation and hydroalumination reactions. nih.govrsc.org The structural diversity of these complexes is vast, ranging from simple bimetallic species to more complex cluster compounds. uni-bayreuth.de
Future Directions and Emerging Research Avenues for Lithium Tetrahydridoaluminate Chemistry
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical reactions are understood and designed. ijsea.com For LiAlH₄, a reagent with complex and sometimes unpredictable reactivity, AI and machine learning (ML) offer powerful tools to forecast reaction outcomes, elucidate mechanisms, and accelerate the discovery of new transformations. ijsea.comijnc.ir
Machine learning models, particularly deep learning architectures like graph neural networks (GNNs) and Transformers, can be trained on vast datasets of known LiAlH₄ reactions. ijsea.commi-6.co.jp By learning from molecular structures and reaction conditions, these models can predict the products of a reaction with increasing accuracy, even for complex substrates where multiple reduction pathways are possible. mi-6.co.jp This predictive power extends to identifying plausible reaction pathways and the intermediates formed. ijsea.com For instance, AI can be leveraged for retrosynthetic analysis, where a target molecule is deconstructed into simpler precursors, potentially identifying novel synthetic routes that utilize LiAlH₄. engineering.org.cn
A key area of development is the synergy between AI and quantum chemical calculations, such as Density Functional Theory (DFT). ijsea.commdpi.com While DFT provides accurate data on energy profiles and transition states, it is computationally expensive. AI models can be trained on DFT data to create surrogate models that predict these properties with near-quantum accuracy but at a fraction of the computational cost. ijsea.commdpi.com This integrated approach can be used to build detailed kinetic models for LiAlH₄ reductions, offering deep insights into the factors controlling reaction rates and selectivity. The ultimate goal is to move beyond empirical observations to a predictive understanding of LiAlH₄ reactivity, enabling chemists to design more efficient and selective reactions. ijnc.ir
Table 1: Application of AI/ML Methodologies to LiAlH₄ Chemistry
| AI/ML Methodology | Application in LiAlH₄ Chemistry | Potential Impact |
|---|---|---|
| Graph Neural Networks (GNNs) | Predict reaction outcomes and yields based on the graph structure of reactants. ijsea.com | Accelerates screening of substrates and reaction conditions; reduces experimental effort. |
| Sequence-to-Sequence (Seq2Seq) Models | Predict reaction products by treating molecules as SMILES strings. ijnc.irengineering.org.cn | Useful in automated retrosynthesis planning and identifying novel transformations. engineering.org.cn |
| Random Forests & Neural Networks | Model reaction kinetics and predict rate constants from molecular descriptors. ijsea.com | Enhances understanding of reaction mechanisms and optimizes processes for industrial applications. |
| Hybrid AI-Quantum Mechanics | Train ML models on DFT data to predict energy barriers and transition states. ijsea.commdpi.com | Provides rapid and accurate mechanistic insights without costly, repeated quantum calculations. |
Sustainable Synthesis and Catalysis of LiAlH₄-Mediated Transformations
In an era of increasing environmental awareness, the principles of green chemistry are being applied to rethink the use of classical reagents like LiAlH₄. labmanager.com Traditionally used in stoichiometric amounts, LiAlH₄ reactions often suffer from low atom economy and generate significant aluminum-based waste, posing sustainability challenges. labmanager.comkyoto-u.ac.jp Future research is intensely focused on developing catalytic systems that leverage the reducing power of LiAlH₄ in a more sustainable manner.
A significant breakthrough has been the development of LiAlH₄-mediated catalytic hydrogenation of imines. researchgate.netuni-regensburg.de Researchers have demonstrated that in the presence of a hydrogen atmosphere, only a catalytic quantity (as low as 2.5 mol%) of LiAlH₄ is required to achieve high conversion rates. researchgate.net DFT studies suggest the in-situ formation of a catalytically active species, {amide}₂AlH₂Li, which facilitates a cooperative mechanism where both lithium and aluminum centers play a role. researchgate.net This transition from a stoichiometric reductant to a component of a catalytic cycle represents a major step towards greener chemical synthesis. researchgate.net
Beyond catalysis, sustainable applications are being explored in materials synthesis. A notable example is the green synthesis of graphite (B72142) submicroflakes from carbon dioxide (CO₂), a greenhouse gas. nih.gov In this process, CO₂ is reacted with LiAlH₄ at temperatures as low as 126 °C to produce graphite in seconds, a significant improvement over traditional high-temperature methods. nih.gov Such innovations highlight a future where LiAlH₄ is not only used more efficiently but also becomes a tool for environmental remediation and sustainable material production.
Table 2: Research Directions in Sustainable LiAlH₄ Chemistry
| Research Area | Objective | Example Finding | Citation |
|---|---|---|---|
| Catalytic Hydrogenation | Reduce the amount of LiAlH₄ required from stoichiometric to catalytic quantities. | Hydrogenation of imines using ≥ 2.5 mol% LiAlH₄ under a hydrogen atmosphere. | researchgate.net |
| Green Materials Synthesis | Utilize LiAlH₄ to convert waste products or greenhouse gases into valuable materials. | Synthesis of graphite from CO₂ and LiAlH₄ at 126 °C. | nih.gov |
| Improved Atom Economy | Design reactions that incorporate a higher percentage of atoms from reactants into the final product. | Moving from direct reduction to catalytic borrowing hydrogen strategies to minimize waste. | kyoto-u.ac.jp |
| Reagent Regeneration | Develop methods to regenerate LiAlH₄, particularly for applications like hydrogen storage. | Investigation of LiAlH₄ regeneration from its dehydrogenated products using titanium catalysts. |
High-Throughput Screening of Reactivity and Selectivity
High-Throughput Screening (HTS) is a powerful methodology that enables the rapid testing of a vast number of reactions under varied conditions. numberanalytics.com By employing automation, miniaturization, and rapid data analysis, HTS can accelerate the discovery of new reactions and the optimization of existing ones. numberanalytics.com For a versatile reagent like LiAlH₄, HTS offers an unprecedented opportunity to systematically map its reactivity and selectivity across a wide chemical space.
The application of HTS in this context involves screening LiAlH₄ against large libraries of substrates with diverse functional groups. numberanalytics.com This can be combined with variations in solvents, temperatures, reaction times, and the presence of additives or catalysts. Such a comprehensive screen can uncover novel reactivity patterns that would be missed by traditional, hypothesis-driven experimentation. numberanalytics.com For example, HTS could be used to identify conditions for highly selective reductions in polyfunctional molecules, a common challenge in organic synthesis.
Modern HTS workflows are often coupled with advanced analytical techniques like mass spectrometry for rapid product identification and quantification. nih.gov Furthermore, the large datasets generated by HTS are ideal for training the machine learning models discussed previously, creating a synergistic loop where HTS provides the data to build predictive models, which in turn can guide more intelligent and targeted screening efforts. This data-driven approach is critical for expanding the synthetic utility of LiAlH₄ and tailoring its reactivity for specific, complex applications in pharmaceutical and materials science. rsc.org
Table 3: Hypothetical High-Throughput Screening Protocol for LiAlH₄ Reactivity
| Parameter | Description | Variables to Screen |
|---|---|---|
| Substrate Library | Diverse set of molecules with various functional groups (ketones, esters, amides, nitriles, epoxides, etc.). | 1,000+ unique chemical structures. |
| Solvent | Ethereal and non-traditional solvents to probe different reactivity profiles. | Tetrahydrofuran (B95107), Diethyl ether, Dioxane, Diglyme, Toluene. |
| Temperature | Range of temperatures to map kinetic vs. thermodynamic control. | -78 °C, 0 °C, 25 °C, 65 °C. |
| Additives/Catalysts | Lewis acids, transition metals, or other modifiers to alter selectivity. rsc.org | AlCl₃, Cu(I) salts, Ti catalysts. |
| Analysis Method | Rapid and sensitive detection to determine conversion and product distribution. | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). nih.gov |
Advanced Characterization of Transient Intermediates
Many reactions involving LiAlH₄ proceed through highly reactive, short-lived intermediates that are crucial to the reaction mechanism but difficult to observe directly. iastate.eduacs.org A deeper understanding of these transient species is essential for controlling reaction pathways and improving selectivity. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to capture and characterize these fleeting intermediates.
For example, in the reduction of amides, the reaction proceeds through a tetrahedral intermediate which then collapses. masterorganicchemistry.com In some catalytic cycles, complex bimetallic species are proposed to be the active catalyst. researchgate.net Identifying such species requires sophisticated in-situ characterization methods. Techniques like rapid-injection NMR, stopped-flow spectroscopy, and advanced mass spectrometry can provide snapshots of the reacting mixture at very short timescales.
Computational chemistry, particularly DFT, plays a vital role in this area. researchgate.net While experiments may hint at the presence of an intermediate, quantum chemical calculations can predict its structure, stability, and energy profile, providing a detailed picture of the entire reaction coordinate. For instance, studies have implicated titanium(II) porphyrin species as transient intermediates in certain reductions where LiAlH₄ was used, though they were not isolated. iastate.edu By combining state-of-the-art experimental observation with high-level theoretical calculations, researchers can build a complete mechanistic picture, moving from postulation to direct evidence and enabling the rational design of more efficient and selective LiAlH₄-based reaction systems.
Table 4: Methods for Characterizing Transient Intermediates in LiAlH₄ Reactions
| Characterization Method | Type of Information Provided | Example Application |
|---|---|---|
| In-situ NMR Spectroscopy | Structural information on species in solution; reaction kinetics. researchgate.net | Monitoring the formation and consumption of intermediates in a catalytic cycle. |
| Density Functional Theory (DFT) | Predicted structures, energies, and transition states of intermediates. researchgate.net | Elucidating the structure of the active catalyst, e.g., {amide}₂AlH₂Li. |
| Matrix Isolation Spectroscopy | Trapping and spectroscopic analysis (IR, UV-Vis) of highly reactive species at cryogenic temperatures. | Characterizing the initial adducts of LiAlH₄ with carbonyl compounds. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Detection of charged intermediates present in the reaction mixture. | Identifying charged aluminum-containing species in solution. |
Fundamental Studies on Reactivity in Confined Environments (e.g., nanomaterials, MOFs)
The reactivity of chemical species can be dramatically altered when they are confined within nanoscale environments. Emerging research is exploring the behavior of LiAlH₄ within the pores of nanomaterials like Metal-Organic Frameworks (MOFs) or as discrete nanoparticles. researchgate.netmdpi.com These studies are uncovering new fundamental principles and unlocking novel applications, particularly in hydrogen storage and catalysis.
When LiAlH₄ is synthesized as nanoparticles, its decomposition properties can be significantly modified. mdpi.com For example, one study showed that coating LiAlH₄ nanoparticles with titanium led to a single-step hydrogen release at a much lower temperature (120 °C) compared to bulk LiAlH₄, which decomposes in multiple steps at higher temperatures. mdpi.com This suggests that nanosizing and catalytic coating can fundamentally change the thermodynamic and kinetic landscape of the decomposition reaction. mdpi.com
Metal-Organic Frameworks (MOFs) offer another platform for studying confined reactivity. researchgate.net These are crystalline materials with highly ordered, porous structures. researchgate.net Hydrides can be loaded into the pores of MOFs, creating "hydride@MOF" composites. researchgate.net This nanoconfinement can facilitate thermal decomposition by lowering the hydrogen release temperature. researchgate.net Furthermore, the well-defined and tunable pore environment of MOFs provides an ideal laboratory for fundamental studies. For instance, the reactivity of metal oxides confined within MOFs has been shown to be influenced by the framework structure. nih.gov Similar studies with LiAlH₄ could provide unprecedented insight into how confinement affects hydride transfer, coordination, and interaction with catalytic sites, paving the way for the design of advanced materials for energy storage and catalysis. scispace.com
Table 5: Comparison of LiAlH₄ Reactivity in Bulk vs. Confined Environments
| Property | Bulk LiAlH₄ | LiAlH₄ in Confined Environments (Nanoparticles/MOFs) | Citation |
|---|---|---|---|
| Decomposition Pathway | Multi-step process with several intermediates (e.g., Li₃AlH₆). | Can be altered to a single-step decomposition. | mdpi.com |
| Decomposition Temperature | First major H₂ release occurs at 150-200 °C. | Significantly lowered (e.g., 120 °C for Ti-coated nanoparticles). | mdpi.com |
| Reaction Kinetics | Dependent on bulk crystal properties. | Enhanced kinetics due to high surface area and interaction with host material. | researchgate.netmdpi.com |
| Catalytic Activity | Used as a stoichiometric reagent or in solution-phase catalysis. | Potential for enhanced, shape-selective catalysis within MOF pores. | researchgate.net |
Q & A
Q. What is the mechanistic role of LiAlH₄ in reducing carbonyl compounds, and how does solvent choice influence reaction outcomes?
LiAlH₄ acts as a hydride donor in nucleophilic addition reactions. The hydride ion (H⁻) attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. A subsequent protonation step (via hydrolysis) yields the alcohol product. Anhydrous ethers (e.g., diethyl ether) are critical solvents to prevent violent side reactions with protic solvents like water or alcohols . For example, carboxylic acids are reduced to primary alcohols in dry ether, with post-reaction quenching using controlled water addition to neutralize excess LiAlH₄ .
Q. Why is LiAlH₄ preferred over NaBH₄ for reducing less reactive carbonyl groups like esters or amides?
LiAlH₄ has a higher reducing power due to the polarization of the Al–H bond, enabling it to reduce sterically hindered or electron-deficient carbonyl groups. NaBH₄ lacks sufficient reactivity for esters, amides, or nitriles, which LiAlH₄ reduces to alcohols or amines, respectively. This distinction arises from the greater Lewis acidity of aluminum compared to boron, enhancing hydride transfer efficiency .
Q. What safety protocols are essential when handling LiAlH₄ in synthetic workflows?
Key protocols include:
- Strictly anhydrous conditions (e.g., solvent drying over molecular sieves).
- Use of inert atmospheres (N₂/Ar) to prevent moisture ingress.
- Gradual quenching with ethyl acetate or saturated ammonium chloride before water addition to mitigate exothermic reactions.
- Avoidance of protic solvents until full neutralization .
Advanced Research Questions
Q. How can crystallographic data for LiAlH₄ analogs inform its reactivity in non-aqueous media?
Structural studies of isostructural compounds like LiIO₄ reveal that Li⁺ in LiAlH₄ adopts a distorted trigonal bipyramidal coordination, while AlH₄⁻ maintains a tetrahedral geometry. This arrangement influences solvation dynamics in ethers, where Li⁺ interacts with solvent molecules, leaving AlH₄⁻ as the active reductant. Such insights aid in designing solvent systems to modulate reaction rates or selectivity .
Q. How should researchers address contradictions in product yields when reducing esters with LiAlH₄?
Contradictions may arise from competing pathways, such as over-reduction or solvent coordination effects. For instance, Norbeck (1985) observed the regeneration of starting alcohol during ester reduction, likely due to steric hindrance or intermediate stabilization. Methodological adjustments—such as temperature control (−78°C to limit side reactions) or using THF for better solubility—can improve yield predictability .
Q. What advanced characterization techniques are required to study LiAlH₄ reactions with secondary amines?
Reactions with secondary amines (e.g., forming Li[AlH₃(NR₂)]) require multi-nuclear NMR (¹H, ¹³C, ²⁷Al) to track hydride transfer and complexation. X-ray crystallography is critical for resolving coordination geometries, as demonstrated in studies of lithium tris(diethylamino)hydridoaluminate derivatives. Mass spectrometry further validates intermediate stability under inert conditions .
Methodological Considerations
Q. How does LiAlH₄ interact with conjugated systems (e.g., α,β-unsaturated carbonyls)?
LiAlH₄ selectively reduces the carbonyl group without attacking isolated alkenes. However, in conjugated systems, steric and electronic factors determine whether 1,2- (carbonyl) or 1,4- (conjugated) reduction occurs. Solvent polarity and additives (e.g., CeCl₃) can bias selectivity. For example, in dry THF, 1,2-reduction dominates, while ethereal solvents with CeCl�3 promote 1,4-reduction .
Q. What steps ensure reproducibility in LiAlH₄-mediated reductions of air-sensitive substrates?
- Substrate Purification: Remove trace acids or alcohols via column chromatography.
- Stoichiometry Control: Use a 10–20% excess of LiAlH₄ to account for side reactions.
- In Situ Monitoring: FTIR or GC-MS to track carbonyl disappearance (e.g., C=O stretch at ~1700 cm⁻¹).
- Workup Optimization: Quench with deuterated water (D₂O) for NMR-compatible samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
